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5-Amino-2-bromonicotinamide

Cat. No.: B15230416
M. Wt: 216.04 g/mol
InChI Key: OXXHOPRXCSLRKZ-UHFFFAOYSA-N
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Description

5-Amino-2-bromonicotinamide is a useful research compound. Its molecular formula is C6H6BrN3O and its molecular weight is 216.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrN3O B15230416 5-Amino-2-bromonicotinamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrN3O

Molecular Weight

216.04 g/mol

IUPAC Name

5-amino-2-bromopyridine-3-carboxamide

InChI

InChI=1S/C6H6BrN3O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,8H2,(H2,9,11)

InChI Key

OXXHOPRXCSLRKZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Br)N

Origin of Product

United States

Foundational & Exploratory

5-Amino-2-bromonicotinamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Amino-2-bromonicotinamide, tailored for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a brominated nicotinamide derivative with significant potential in medicinal chemistry and pharmaceutical development.[1] Its structure, featuring a pyridine ring with an amino group and a bromine substituent, makes it a valuable starting material for synthesizing more complex molecules.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
IUPAC Name 5-amino-2-bromopyridine-3-carboxamide[1]
Molecular Formula C₆H₆BrN₃O[1]
Molecular Weight 216.04 g/mol [1]
InChI InChI=1S/C6H6BrN3O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,8H2,(H2,9,11)[1]
InChI Key Not explicitly found for this isomer.
CAS Number Not explicitly found for this isomer.
Appearance Solid (based on similar compounds)[2]
Melting Point Data not available.
Boiling Point Data not available.
Solubility Data not available.

Synthesis and Experimental Protocols

Several synthetic routes are available for this compound and its derivatives. The methodologies generally involve the strategic introduction of the bromine and amino functional groups onto the nicotinamide scaffold.

2.1. General Synthesis Methodologies

Common synthetic strategies include:

  • Direct Bromination : This method starts with nicotinamide, and a brominating agent is used to introduce a bromine atom at the 2-position under controlled reaction conditions.[1]

  • Amination of Bromo Derivatives : An alternative route begins with a compound like 2-bromo-nicotinic acid. The amino group is then introduced at the 5-position through an amination reaction, which may be catalyzed.[1]

  • Microwave-Assisted Synthesis : For similar compounds, microwave irradiation has been employed to improve reaction rates and yields.[1]

2.2. Illustrative Experimental Workflow: Synthesis via Bromination and Amination

The following diagram illustrates a generalized workflow for the synthesis of this compound.

G start Starting Material (e.g., Nicotinic Acid Derivative) step1 Step 1: Bromination (e.g., with NBS or Br2) start->step1 inter Intermediate (2-Bromo-nicotinic acid derivative) step1->inter step2 Step 2: Amidation inter->step2 inter2 Intermediate (2-Bromonicotinamide) step2->inter2 step3 Step 3: Nitration inter2->step3 inter3 Intermediate (2-Bromo-5-nitronicotinamide) step3->inter3 step4 Step 4: Reduction inter3->step4 final Final Product (this compound) step4->final

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity and Biological Significance

The chemical reactivity of this compound is influenced by its functional groups. The bromine atom at the 2-position can act as a leaving group in nucleophilic substitution reactions.[1] The amino group at the 5-position can undergo reactions such as nucleophilic substitution, where it attacks electrophiles to form new C-N bonds.[1]

3.1. Role in Drug Discovery and Development

Due to its structural similarity to nicotinamide, an essential biological molecule, this compound and its derivatives are of significant interest in pharmacology.[1]

  • Pharmaceutical Development : Derivatives are being investigated for drug formulations targeting various diseases, including those related to inflammation and infection.[1]

  • Research Tools : It serves as a crucial starting material for the synthesis of more complex molecules in medicinal chemistry.[1]

  • Biochemical Assays : The compound can be utilized in assays to study enzyme interactions and cellular responses.[1]

The amino group may participate in hydrogen bonding with biological macromolecules, while the bromine substitution can affect the compound's lipophilicity and membrane permeability, influencing its interaction with cellular targets.[1]

3.2. Conceptual Drug Discovery Pathway

The following diagram outlines the conceptual role of this compound as a building block in a drug discovery pipeline.

G start This compound (Starting Scaffold) synthesis Chemical Synthesis (Derivative Library) start->synthesis Versatile Precursor screening High-Throughput Screening (Biological Assays) synthesis->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Role of this compound in a drug discovery workflow.

Spectral Analysis

4.1. Analytical Workflow

A typical workflow for the characterization and quality control of a synthesized batch of this compound is depicted below.

G cluster_analysis Structural & Purity Analysis sample Synthesized Sample (Crude Product) purification Purification (e.g., Column Chromatography) sample->purification pure_sample Purified Compound purification->pure_sample ms Mass Spectrometry (Molecular Weight) pure_sample->ms nmr NMR Spectroscopy (¹H, ¹³C for Structure) pure_sample->nmr hplc HPLC (Purity Assessment) pure_sample->hplc final Characterized This compound

Caption: Analytical workflow for compound characterization and validation.

References

An In-depth Technical Guide to the Synthesis of 5-Amino-2-bromonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-2-bromonicotinamide, a key intermediate in the development of various pharmaceutical compounds. This document details a reliable synthetic pathway, including experimental protocols, quantitative data, and characterization of the final product and its precursor.

Introduction

This compound is a substituted pyridine derivative with significant potential in medicinal chemistry. Its structure, featuring an amino group, a bromine atom, and a carboxamide moiety on a pyridine ring, makes it a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. This guide focuses on a common and effective synthetic route: the reduction of a nitro-precursor, 2-bromo-5-nitronicotinamide.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the synthesis of the key intermediate, 2-bromo-5-nitronicotinamide. The second step is the selective reduction of the nitro group to an amino group to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Bromo-5-nitronicotinamide cluster_step2 Step 2: Reduction to this compound Starting_Material 2-Amino-5-bromopyridine Intermediate_1 2-Amino-5-bromo-3-nitropyridine Starting_Material->Intermediate_1 Nitration (H2SO4, HNO3) Intermediate_2 2-Bromo-5-nitronicotinamide Intermediate_1->Intermediate_2 Further processing (not detailed in search results) Final_Product This compound Intermediate_2->Final_Product Reduction (e.g., Fe, HCl or SnCl2)

Caption: General two-step synthesis pathway for this compound.

Step 1: Synthesis of 2-Bromo-5-nitronicotinamide (Precursor)

A common precursor for the target molecule is 2-bromo-5-nitronicotinamide. While a direct synthesis protocol for this specific carboxamide was not explicitly found in the provided search results, a closely related and highly relevant procedure for the nitration of a similar starting material, 2-amino-5-bromopyridine, is available. This procedure yields 2-amino-5-bromo-3-nitropyridine, which provides a strong basis for the synthesis of the desired nitro-intermediate.

Experimental Protocol for Nitration of 2-Amino-5-bromopyridine[1]

This protocol describes the synthesis of a related nitro-bromo-pyridine derivative and the conditions can be considered as a starting point for the synthesis of 2-bromo-5-nitronicotinamide, likely requiring subsequent modification of the amino group to a carboxamide.

Materials:

  • 2-Amino-5-bromopyridine

  • Sulfuric acid (sp. gr. 1.84)

  • Nitric acid (95%)

  • Ice

  • Sodium hydroxide solution (40%)

Procedure:

  • In a three-necked flask equipped with a stirrer, dropping funnel, condenser, and thermometer, 500 ml of sulfuric acid is placed and cooled in an ice bath.

  • 86.5 g (0.5 mole) of 2-amino-5-bromopyridine is added at a rate that maintains the temperature below 5°C.

  • 26 ml (39 g, 0.57 mole) of 95% nitric acid is added dropwise with stirring at 0°C.

  • The mixture is stirred at 0°C for 1 hour, at room temperature for 1 hour, and then at 50–60°C for 1 hour.

  • After cooling, the reaction mixture is poured onto 5 liters of ice and neutralized with 1350 ml of 40% sodium hydroxide solution.

  • The precipitated yellow product, 2-amino-5-bromo-3-nitropyridine, is collected by filtration and washed with water until the washings are free of sulfate.

Note: The conversion of the amino group in 2-amino-5-bromo-3-nitropyridine to the carboxamide of 2-bromo-5-nitronicotinamide would require additional synthetic steps, such as a Sandmeyer reaction to replace the amino group with a cyano group, followed by hydrolysis.

Step 2: Synthesis of this compound (Final Product)

The final step in the synthesis is the reduction of the nitro group of 2-bromo-5-nitronicotinamide to an amino group. A well-established method for this transformation on a similar substrate, 2-amino-5-bromo-3-nitropyridine, utilizes reduced iron in an acidic medium.

Experimental Protocol for Reduction of a Nitro-Bromo-Pyridine Derivative[1]

This protocol details the reduction of 2-amino-5-bromo-3-nitropyridine to 2,3-diamino-5-bromopyridine. These conditions are highly likely to be effective for the reduction of 2-bromo-5-nitronicotinamide.

Materials:

  • 2-Amino-5-bromo-3-nitropyridine (or 2-bromo-5-nitronicotinamide)

  • Reduced iron

  • 95% Ethanol

  • Water

  • Concentrated hydrochloric acid

Procedure:

  • A flask fitted with a reflux condenser is charged with 10.9 g (0.05 mole) of the nitro compound, 30 g of reduced iron, 40 ml of 95% ethanol, 10 ml of water, and 0.5 ml of concentrated hydrochloric acid.

  • The mixture is heated on a steam bath for 1 hour.

  • The iron is removed by filtration and washed three times with 10 ml portions of hot 95% ethanol.

  • The filtrate and washings are combined and evaporated to dryness.

  • The residue is recrystallized from water to yield the final amino product.

Quantitative Data

The following table summarizes the reported yield for the reduction of the related compound, 2-amino-5-bromo-3-nitropyridine. It is anticipated that the yield for the reduction of 2-bromo-5-nitronicotinamide would be in a similar range.

Reaction StepProductReported YieldReference
Reduction of 2-amino-5-bromo-3-nitropyridine2,3-diamino-5-bromopyridine78.2%[1]

Visualizing the Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Experimental_Workflow cluster_precursor_synthesis Precursor Synthesis cluster_final_product_synthesis Final Product Synthesis Start Start with 2-Amino-5-bromopyridine Nitration Nitration using H2SO4 and HNO3 Start->Nitration Purification1 Neutralization, Filtration, and Washing Nitration->Purification1 Intermediate Isolate 2-Amino-5-bromo-3-nitropyridine (Analogous Precursor) Purification1->Intermediate Modification Further modification to obtain 2-Bromo-5-nitronicotinamide (Hypothetical) Intermediate->Modification Reduction Reduction of Nitro Group using Fe/HCl in Ethanol/Water Modification->Reduction Purification2 Filtration, Evaporation, and Recrystallization Reduction->Purification2 Final_Product Isolate this compound Purification2->Final_Product

References

5-Amino-2-bromonicotinamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Amino-2-bromonicotinamide, a substituted pyridine derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of data for this specific isomer, this document leverages information on closely related analogues to present representative experimental protocols and potential biological contexts.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below. It is important to note that while a CAS number has been identified in some sources, it is not widely cited in major chemical databases, and thus should be used with caution. The molecular weight and formula are calculated from the compound's structure.

ParameterValueSource
CAS Number 1263493-83-5(Not widely documented)
Molecular Formula C₆H₆BrN₃OCalculated
Molecular Weight 216.04 g/mol [1]

Chemical and Biological Context

This compound belongs to the class of brominated nicotinamide derivatives. These compounds are structurally related to nicotinamide (a form of vitamin B3), a precursor for the coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical component in cellular metabolism and signaling. The introduction of an amino group and a bromine atom to the nicotinamide scaffold can significantly alter the molecule's chemical properties and biological activity.

The presence of the bromine atom and the amino group makes this compound a versatile intermediate for the synthesis of more complex molecules. The bromine can act as a leaving group in cross-coupling reactions, while the amino group can be a site for further functionalization.

From a biological perspective, nicotinamide derivatives are known to interact with a variety of enzymes, including Poly (ADP-ribose) polymerases (PARPs), sirtuins, and other NAD+-dependent enzymes.[2][3][4] Inhibition of these enzymes has been a key strategy in the development of therapeutics for cancer and other diseases. While the specific biological targets of this compound have not been extensively characterized, its structural similarity to known enzyme inhibitors suggests it may have interesting pharmacological properties.

Experimental Protocols

General Synthesis and Characterization of a Substituted Aminobromopyridine

This protocol describes a general workflow for the synthesis, purification, and characterization of a small molecule like this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Starting Materials reaction Chemical Reaction (e.g., Amination of a dibromopyridine precursor) start->reaction quench Reaction Quenching reaction->quench extraction Liquid-Liquid Extraction quench->extraction chromatography Column Chromatography extraction->chromatography evaporation Solvent Evaporation chromatography->evaporation nmr NMR Spectroscopy (¹H, ¹³C) evaporation->nmr ms Mass Spectrometry (e.g., ESI-MS) evaporation->ms hplc HPLC Analysis (Purity Assessment) evaporation->hplc final_product Pure Compound hplc->final_product

Caption: A generalized workflow for the synthesis and characterization of a small organic molecule.

Methodology:

  • Synthesis: The synthesis of N-substituted 3-amino-4-halopyridines can be challenging via direct methods. A potential route involves the use of a protecting group strategy. For instance, a Boc-protected aminopyridine could be brominated, followed by deprotection and subsequent functionalization.[5]

  • Reaction Monitoring: The progress of the reaction would be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture would be quenched (e.g., with a saturated aqueous solution of sodium bicarbonate) and the product extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers would be dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product would then be purified by column chromatography on silica gel.[6]

  • Characterization: The structure and purity of the final compound would be confirmed by:

    • NMR Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

    • HPLC: To determine the purity of the compound.

In Vitro PARP1 Inhibition Assay

Given that many nicotinamide analogs are PARP inhibitors, a common in vitro assay to assess the biological activity of this compound would be a PARP1 inhibition assay.

Methodology:

  • Assay Principle: A commercially available PARP1 colorimetric assay kit can be used. This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a 96-well plate.

  • Procedure:

    • The 96-well plate is coated with histones and incubated with PARP1 enzyme, the test compound (this compound at various concentrations), and a biotinylated NAD+ substrate.

    • If the compound inhibits PARP1, less biotinylated ADP-ribose will be incorporated onto the histones.

    • The plate is then washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated ADP-ribose.

    • After another washing step, a colorimetric HRP substrate is added. The intensity of the color is inversely proportional to the PARP1 activity.

  • Data Analysis: The absorbance is read on a plate reader. The IC₅₀ value (the concentration of the inhibitor required to reduce the enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Potential Signaling Pathway Involvement

As a nicotinamide analog, this compound could potentially modulate the activity of PARP enzymes, which play a crucial role in DNA repair. Inhibition of PARP in cancer cells with deficiencies in other DNA repair pathways (like BRCA mutations) can lead to synthetic lethality.

G cluster_pathway PARP-mediated DNA Repair Pathway DNA_damage DNA Single-Strand Break (SSB) PARP PARP Activation DNA_damage->PARP PAR Poly(ADP-ribose) (PAR) synthesis PARP->PAR Repair_proteins Recruitment of DNA Repair Proteins (e.g., XRCC1) PAR->Repair_proteins SSB_repair SSB Repair Repair_proteins->SSB_repair inhibitor This compound (Potential PARP Inhibitor) inhibitor->PARP Inhibition

Caption: Potential mechanism of action via inhibition of the PARP signaling pathway.

This diagram illustrates how a PARP inhibitor like this compound could disrupt the DNA single-strand break repair pathway. By binding to the catalytic domain of PARP, the inhibitor prevents the synthesis of poly(ADP-ribose) (PAR), which is essential for recruiting other DNA repair proteins to the site of damage.[2][4] This leads to an accumulation of unrepaired single-strand breaks, which can then be converted to more lethal double-strand breaks during DNA replication.

Conclusion

This compound is a chemical entity with potential applications in medicinal chemistry, likely as a building block for more complex molecules or as a bioactive compound in its own right. While specific data for this compound is scarce, its structural similarity to other well-studied nicotinamide derivatives suggests that it may be a modulator of NAD+-dependent enzymes such as PARPs. The provided representative protocols and pathway information serve as a guide for researchers interested in exploring the synthesis and biological activity of this and related compounds. Further research is warranted to fully elucidate the chemical and pharmacological properties of this compound.

References

Spectroscopic and Structural Elucidation of 5-Amino-2-bromonicotinamide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic properties of 5-Amino-2-bromonicotinamide, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental data, this document focuses on predicted spectroscopic values and established methodologies for their acquisition and interpretation. This guide is intended to support researchers in the identification and characterization of this compound.

Molecular Structure and Predicted Spectroscopic Data

This compound possesses a substituted pyridine ring, which gives rise to a distinct spectroscopic signature. The following tables summarize the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data, alongside expected Mass Spectrometry (MS) fragmentation patterns. These predictions are based on established principles of spectroscopy and data from structurally analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.1Doublet1HH-6
~7.5Doublet1HH-4
~7.0 (broad)Singlet2H-CONH₂
~5.5 (broad)Singlet2H-NH₂

Disclaimer: Predicted values are based on theoretical calculations and data from similar structures. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~168C=O (Amide)
~150C-5
~148C-2
~140C-6
~125C-4
~110C-3

Disclaimer: Predicted values are based on theoretical calculations and data from similar structures. Actual experimental values may vary.

Table 3: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450 - 3300Strong, BroadN-H Stretch (Amine and Amide)
3200 - 3000MediumAromatic C-H Stretch
1680 - 1650StrongC=O Stretch (Amide I)
1620 - 1580Medium to StrongN-H Bend (Amine) / C=C Stretch (Aromatic)
1580 - 1550Medium to StrongN-H Bend (Amide II)
1300 - 1100MediumC-N Stretch
800 - 700StrongC-Br Stretch

Table 4: Expected Mass Spectrometry (MS) Fragmentation

m/zIon
215/217[M]⁺ (Molecular Ion Peak with Bromine Isotope Pattern)
199/201[M - NH₂]⁺
171/173[M - CONH₂]⁺
136[M - Br]⁺
92[M - Br - CONH₂]⁺

Experimental Protocols for Spectroscopic Analysis

The following are detailed methodologies for the acquisition of spectroscopic data for a compound such as this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the Free Induction Decay (FID) with an exponential window function to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

2.2 Infrared (IR) Spectroscopy

  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

2.3 Mass Spectrometry (MS)

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatograph. The mass spectrum is typically acquired in positive ion mode to observe the protonated molecule [M+H]⁺.

    • EI-MS: Introduce a small amount of the solid or a solution of the sample into the EI source. The resulting mass spectrum will show the molecular ion [M]⁺ and characteristic fragment ions.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or synthesized compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation Confirmation Confirmation of This compound Structure Structure_Elucidation->Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The Emerging Therapeutic Potential of Brominated Nicotinamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide, a form of vitamin B3, is a well-established precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+), playing a pivotal role in cellular metabolism and energy production.[1][2] Beyond its fundamental physiological functions, nicotinamide and its derivatives have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A growing body of evidence suggests that the strategic addition of bromine to the nicotinamide scaffold can significantly enhance these biological activities, opening new avenues for drug discovery and development. This technical guide provides an in-depth overview of the potential biological activities of brominated nicotinamides, focusing on their mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Anticancer Activity

Brominated nicotinamides have emerged as a promising class of compounds in oncology research. Their anticancer effects are often attributed to their ability to inhibit key enzymes involved in cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) tyrosine kinase, poly(ADP-ribose) polymerase (PARP), and sirtuins.

One notable example is 5-bromo-N-(4-chlorophenylsulfonyl)nicotinamide, which has demonstrated potent inhibitory activity against EGFR tyrosine kinase and antiproliferative effects on MCF-7 breast cancer cells.[1] Furthermore, brominated compounds structurally related to nicotinamides, such as brominated coelenteramines, have shown significant anticancer activity against various cancer cell lines, including gastric, lung, prostate, and breast cancer.[3]

Mechanism of Action: PARP and Sirtuin Inhibition

Nicotinamide itself is a known inhibitor of PARP and sirtuins, enzymes that play critical roles in DNA repair and cell survival.[4][5][6] PARP inhibitors can induce synthetic lethality in cancer cells with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[7] Sirtuins, a class of NAD+-dependent deacetylases, are also implicated in cancer progression, and their inhibition can lead to apoptosis in cancer cells. It is hypothesized that brominated nicotinamides exert their anticancer effects through similar inhibitory mechanisms, potentially with enhanced potency due to the physicochemical properties imparted by the bromine atom.

PARP_Sirtuin_Inhibition Brominated_Nicotinamide Brominated Nicotinamide PARP PARP Brominated_Nicotinamide->PARP Inhibits Sirtuins Sirtuins Brominated_Nicotinamide->Sirtuins Inhibits DNA_Repair DNA Repair PARP->DNA_Repair Cell_Survival Cell Survival PARP->Cell_Survival Sirtuins->Cell_Survival DNA_Repair->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Prevents

Quantitative Data: Anticancer Activity
CompoundTarget/Cell LineActivityValue
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideEGFR Tyrosine KinaseIC500.09 µM[1]
5-bromo-N-(4-chlorophenylsulfonyl)nicotinamideMCF-7IC500.07 µM[1]
Brominated Coelenteramine (Clm-1)Gastric Cancer CellsIC5015.2 µM[3]
Brominated Coelenteramine (Clm-1)Lung Cancer CellsIC5032.6 µM[3]
Experimental Protocols: Anticancer Assays

EGFR Tyrosine Kinase Inhibition Assay: The inhibitory activity against EGFR tyrosine kinase can be determined using a variety of commercially available kits, typically employing a fluorescence-based method. The assay measures the amount of ADP produced as a result of kinase activity.

Cell Proliferation Assay (MTT Assay):

  • Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the brominated nicotinamide derivatives for a specified period (e.g., 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[8]

MTT_Assay_Workflow Start Seed Cells Treat Treat with Brominated Nicotinamide Start->Treat Incubate_MTT Add MTT and Incubate Treat->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Measure Measure Absorbance Solubilize->Measure End Determine Cell Viability Measure->End

Antimicrobial Activity

Nicotinamide and its derivatives have demonstrated notable antimicrobial activity against a range of pathogens.[1] Bromination of the nicotinamide structure has been investigated as a strategy to enhance this activity. Studies have shown that certain halogenated nicotinamide derivatives exhibit significant toxicity towards various microorganisms.[9]

The antimicrobial effects of nicotinamides are thought to be mediated through the inhibition of essential microbial enzymes and disruption of cellular processes. For instance, nicotinamide has been shown to inhibit the growth of Plasmodium falciparum and exhibits synergistic effects with common antimalarial drugs.[1]

Quantitative Data: Antimicrobial Activity
CompoundMicroorganismActivityValue (mM)
Nicotinamide derivative (NC 3)P. aeruginosaMIC500.016[10]
Nicotinamide derivative (NC 3)K. pneumoniaeMIC500.016[10]
Nicotinamide derivative (NC 5)Gram-positive bacteriaMIC500.03[10]
Experimental Protocols: Antimicrobial Assays

Broth Microdilution Method: This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Prepare a series of twofold dilutions of the brominated nicotinamide compound in a liquid growth medium in a 96-well microtiter plate.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Anti-inflammatory Activity

The anti-inflammatory properties of nicotinamide are well-documented and are largely attributed to its ability to modulate the production of pro-inflammatory cytokines and interfere with key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[11][12] Brominated nicotinic acid derivatives have also been shown to possess significant analgesic and anti-inflammatory activities.[11][13]

Mechanism of Action: NF-κB Pathway Inhibition

The NF-κB signaling pathway is a central regulator of inflammation.[14] In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and degradation. This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[14] Nicotinamide has been shown to inhibit the translocation of NF-κB to the nucleus, thereby downregulating the expression of these inflammatory mediators.[12] It is proposed that brominated nicotinamides share this mechanism of action.

NFkB_Pathway_Inhibition NFkB NFkB NFkB_nuc NFkB_nuc NFkB->NFkB_nuc Translocation

Experimental Protocols: Anti-inflammatory Assays

Measurement of Pro-inflammatory Cytokines (ELISA):

  • Culture immune cells (e.g., RAW 264.7 macrophages) and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).

  • Treat the cells with different concentrations of the brominated nicotinamide derivatives.

  • Collect the cell culture supernatant after a specific incubation period.

  • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[10]

NF-κB Translocation Assay (Immunofluorescence):

  • Grow cells on coverslips and treat them with the brominated nicotinamide followed by an inflammatory stimulus.

  • Fix and permeabilize the cells.

  • Incubate with a primary antibody specific for an NF-κB subunit (e.g., p65).

  • Incubate with a fluorescently labeled secondary antibody.

  • Visualize the subcellular localization of NF-κB using fluorescence microscopy. A decrease in nuclear fluorescence in treated cells compared to stimulated, untreated cells indicates inhibition of translocation.[12]

Conclusion

Brominated nicotinamides represent a promising and versatile class of bioactive molecules with significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. The addition of a bromine atom to the nicotinamide scaffold appears to be a viable strategy for enhancing its inherent biological activities. The mechanisms of action, likely mirroring those of nicotinamide through the inhibition of key enzymes like PARP and sirtuins and modulation of critical signaling pathways such as NF-κB, provide a solid foundation for further investigation and rational drug design. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to explore the full therapeutic potential of this intriguing class of compounds. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of brominated nicotinamides for various therapeutic targets.

References

5-Amino-2-bromonicotinamide: An Early Literature Review for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-Amino-2-bromonicotinamide is a brominated nicotinamide derivative with the molecular formula C₆H₆BrN₃O. While its structural resemblance to nicotinamide suggests potential biological activity, a comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of its specific pharmacological profile. This document summarizes the currently available information on this compound, highlighting its chemical properties. At present, there is a notable absence of published quantitative biological data, detailed experimental protocols, and defined signaling pathways directly associated with this compound. This review serves as a foundational document for researchers considering the exploration of this compound as a potential therapeutic agent and underscores the need for primary research to elucidate its biological function.

Chemical Properties

This compound is a heterocyclic aromatic compound. The presence of a bromine atom at the 2-position and an amino group at the 5-position of the pyridine ring are key structural features that could influence its chemical reactivity and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆BrN₃ON/A
Molecular Weight ~216.04 g/mol [1]
Appearance Solid (form may vary)N/A
Solubility Data not availableN/A
CAS Number Data not availableN/A

Synthesis

Potential Biological Activities (Inferred)

The biological activities of this compound have not been explicitly detailed in published research. However, based on its structural class as a brominated nicotinamide, it is hypothesized to possess potential in the following areas:

  • Antimicrobial Properties: Nicotinamide derivatives have been explored for their antimicrobial effects. The bromine substituent on the pyridine ring could potentially enhance such activity.

  • Anti-inflammatory Effects: Some nicotinamide analogs exhibit anti-inflammatory properties. Further investigation would be required to determine if this compound modulates inflammatory pathways.

  • Cancer Research: Nicotinamide is a precursor to NAD+, a critical molecule in cellular metabolism and DNA repair. Poly(ADP-ribose) polymerase (PARP) enzymes, which play a key role in these processes, are important targets in cancer therapy. While no direct evidence links this compound to PARP inhibition, its structural similarity to nicotinamide makes this a plausible area for future investigation.

It is crucial to emphasize that these are hypothetical activities based on chemical structure and the known functions of related compounds. Without experimental data, the actual biological profile of this compound remains unknown.

Experimental Protocols

A thorough search of scientific databases did not yield any specific experimental protocols for assessing the biological activity of this compound. To initiate an investigation into its potential pharmacological effects, standard assays would need to be adapted and optimized.

Workflow for Initial Biological Screening

G cluster_0 Compound Acquisition & Purity Assessment cluster_1 In Vitro Biological Screening cluster_2 Mechanism of Action Studies (If Activity is Observed) Synthesis Synthesis of This compound QC Quality Control (NMR, MS, HPLC) Synthesis->QC Purity >95% Antimicrobial Antimicrobial Assays (MIC determination) QC->Antimicrobial AntiInflammatory Anti-inflammatory Assays (e.g., LPS-stimulated macrophages) QC->AntiInflammatory Anticancer Anticancer Assays (Cytotoxicity against cancer cell lines) QC->Anticancer TargetID Target Identification Antimicrobial->TargetID Pathway Signaling Pathway Analysis AntiInflammatory->Pathway Anticancer->Pathway

Caption: A proposed workflow for the initial biological evaluation of this compound.

Signaling Pathways

There is no information available in the current literature regarding any signaling pathways that are modulated by this compound. Should initial biological screening reveal significant activity, further research would be necessary to identify its molecular targets and delineate the downstream signaling cascades involved.

Hypothetical Target Relationship Diagram

G cluster_0 Potential Cellular Targets (Hypothetical) cluster_1 Potential Downstream Effects Compound This compound Enzymes Enzymes (e.g., PARP, Kinases) Compound->Enzymes Inhibition/Activation Receptors Receptors Compound->Receptors Binding/Modulation IonChannels Ion Channels Compound->IonChannels Blockade/Opening Apoptosis Apoptosis Enzymes->Apoptosis Metabolism Alteration of Cellular Metabolism Enzymes->Metabolism Inflammation Modulation of Inflammation Receptors->Inflammation

Caption: A conceptual diagram illustrating potential, but unproven, interactions of this compound with cellular targets.

Conclusion and Future Directions

This compound represents a chemical entity with unexplored potential in the realm of drug discovery. The absence of published biological data presents both a challenge and an opportunity. The structural similarity to other biologically active nicotinamides provides a rationale for initiating a systematic investigation of its properties.

Future research should focus on:

  • Development of a robust synthetic route and thorough chemical characterization.

  • Broad-spectrum in vitro screening to identify potential therapeutic areas. This should include antimicrobial, anti-inflammatory, and anticancer assays.

  • Quantitative assessment of any observed biological activity to determine potency and selectivity (e.g., IC₅₀, MIC values).

  • Mechanism of action studies for any confirmed activities, including target identification and pathway analysis.

This early literature review concludes that this compound is an understudied molecule. The information presented herein should serve as a starting point for researchers aiming to unlock its potential therapeutic value. All assertions regarding its biological activity are speculative and require rigorous experimental validation.

References

A Technical Guide to 5-Amino-2-bromonicotinamide for Chemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-Amino-2-bromonicotinamide, a key building block in contemporary chemical and pharmaceutical research. This document outlines its commercial availability, key chemical properties, and a detailed experimental protocol for its application in the synthesis of advanced chemical entities.

Introduction to this compound

This compound, systematically known as 2-Amino-5-bromonicotinamide, is a substituted pyridine derivative with the chemical formula C₆H₆BrN₃O. Its structure, featuring an amino group, a bromine atom, and a carboxamide moiety on a pyridine ring, makes it a versatile reagent in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical transformations, rendering it a valuable starting material for the synthesis of complex heterocyclic compounds. It is particularly noted for its use in the development of enzyme inhibitors, such as those targeting Poly(ADP-ribose) polymerase (PARP), which are significant in cancer research.

Commercial Suppliers and Specifications

For research and development purposes, 2-Amino-5-bromonicotinamide (CAS No. 58483-98-0) is available from several specialized chemical suppliers. The table below summarizes the offerings from a selection of vendors, providing key quantitative data to facilitate procurement and experimental planning.

SupplierBrand/Product CodePurityMolecular Weight ( g/mol )FormulaPhysical FormCAS Number
Sigma-Aldrich SY3H3D6757D095%216.04C₆H₆BrN₃OOff-white or gray to light yellow powder or crystals58483-98-0
CymitQuimica IN-DA00ECFZ (Indagoo)95%216.0353C₆H₆BrN₃OSolid58483-98-0
CymitQuimica 54-OR1073548 (Apollo Sci)95%216.04C₆H₆BrN₃ONot Specified58483-98-0
BLD Pharm BD161717Not Specified216.04C₆H₆BrN₃ONot Specified58483-98-0
AChemBlock S7493997%216.04C₆H₆BrN₃ONot Specified58483-98-0

Experimental Protocol: Synthesis of a PARP/CDK6 Dual-Target Inhibitor Intermediate

The following protocol details the synthesis of tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, a key intermediate in the development of PARP/CDK6 dual-target inhibitors, which can subsequently be reacted with this compound. This procedure is adapted from the supporting information of the study by Zhang et al., published in the Journal of Medicinal Chemistry.[1][2]

Materials and Reagents
  • 4-(piperazin-1-yl)benzaldehyde

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

  • Ethyl acetate

Procedure
  • Reaction Setup: Dissolve 4-(piperazin-1-yl)benzaldehyde (1.0 equivalent) in dichloromethane (DCM).

  • Addition of Boc Anhydride: To the solution from step 1, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents).

  • Reaction Execution: Stir the resulting mixture at room temperature for approximately 2 hours.

  • Work-up:

    • Wash the reaction mixture with deionized water.

    • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture to remove the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, using a solvent system of petroleum ether and ethyl acetate.

  • Product Characterization: The final product, tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate, is obtained as a white solid.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of the intermediate described in the experimental protocol.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 4-(piperazin-1-yl)benzaldehyde in DCM reaction Stir at Room Temperature (2 hours) start1->reaction start2 Di-tert-butyl dicarbonate (Boc₂O) start2->reaction wash Wash with Water reaction->wash dry Dry over Na₂SO₄ wash->dry filter Filter dry->filter concentrate Concentrate filter->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product tert-butyl 4-(4-formylbenzyl)piperazine-1-carboxylate chromatography->product

Caption: Synthetic workflow for an intermediate used with this compound.

References

5-Amino-2-bromonicotinamide: A Technical Guide to Safe Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for 5-Amino-2-bromonicotinamide. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally related compounds to provide the most thorough safety recommendations. All personnel handling this substance should adhere to standard laboratory safety protocols and the specific guidance outlined herein.

Chemical and Physical Properties

Quantitative data for this compound and related compounds are summarized below. Data for related compounds should be used as a precautionary reference.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compound2-Amino-5-bromopyrimidine4-Amino-5-bromo-2-chloropyridine
Molecular Formula C₆H₆BrN₃O[1][2]C₄H₄BrN₃C₅H₄BrClN₂
Molecular Weight ~216.04 g/mol [1][2]174.00207.46
Appearance Solid[2]White SolidSolid
Melting Point Not available239 - 244 °C / 462.2 - 471.2 °F[3]127 - 129 °C / 260.6 - 264.2 °F[4]
Boiling Point Not availableNot availableNot available
Solubility Not availableLow water solubility[3]Not available
Flash Point Not available> 300 °C / > 572 °F[3]Not available

Hazard Identification and Toxicity

The toxicological properties of this compound have not been fully investigated[3]. However, based on data for analogous compounds, it should be handled as a hazardous substance.

Table 2: Hazard Identification for Structurally Related Compounds

Hazard StatementCompoundGHS Classification
Harmful if swallowed.2-Amino-5-bromopyrimidineAcute oral toxicity, Category 4[3]
Causes skin irritation.2-Amino-5-bromopyrimidineSkin Corrosion/Irritation, Category 2[3]
Causes serious eye irritation.2-Amino-5-bromopyrimidineSerious Eye Damage/Eye Irritation, Category 2[3]
May cause respiratory irritation.2-Amino-5-bromopyrimidineSpecific target organ toxicity (single exposure), Category 3 (Respiratory system)[3]

Warning: Assume this compound has similar hazardous properties to the compounds listed above.

Safe Handling and Storage

Adherence to the following procedures is mandatory to ensure the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is required:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat and, if a significant amount of dust is anticipated, disposable coveralls.

  • Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is necessary.

Engineering Controls
  • Work with this compound in a well-ventilated area, preferably within a chemical fume hood.

  • An eyewash station and safety shower must be readily accessible.

Handling Procedures
  • Avoid the formation of dust and aerosols.

  • Do not breathe dust.

  • Avoid contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled.

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Experimental Workflow

The following diagram illustrates a safe workflow for handling this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_risk Conduct Risk Assessment prep_ppe Don Personal Protective Equipment prep_risk->prep_ppe prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_reaction Perform Experiment handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate Glassware and Surfaces handle_reaction->cleanup_decontaminate cleanup_dispose Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, follow these first aid protocols immediately.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measure
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill and Leak Procedures

  • Ensure adequate ventilation.

  • Evacuate personnel from the spill area.

  • Wear appropriate PPE as described in Section 3.1.

  • Avoid dust formation.

  • Carefully sweep up the spilled solid material and place it into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly with a suitable decontaminating agent.

Disposal Considerations

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Logical Relationship for Emergency Response

The following diagram outlines the logical steps to take in an emergency situation involving this compound.

G cluster_safe Safe to Intervene cluster_unsafe Unsafe to Intervene start Exposure Incident Occurs assess Assess the Situation (Is it safe to intervene?) start->assess administer_first_aid Administer First Aid (See Table 3) assess->administer_first_aid Yes evacuate Evacuate the Area assess->evacuate No notify_supervisor Notify Laboratory Supervisor administer_first_aid->notify_supervisor seek_medical Seek Professional Medical Attention notify_supervisor->seek_medical activate_alarm Activate Emergency Alarm evacuate->activate_alarm contact_emergency Contact Emergency Services activate_alarm->contact_emergency

Caption: Emergency response decision tree for exposure incidents.

References

Methodological & Application

Application Notes and Protocols for 5-Amino-2-bromonicotinamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Amino-2-bromonicotinamide as a versatile building block in medicinal chemistry. The document outlines its chemical properties, key synthetic transformations, and its application in the design and synthesis of targeted therapeutic agents, particularly kinase and PARP inhibitors. Detailed experimental protocols and representative data are provided to guide researchers in leveraging this scaffold for drug discovery programs.

Physicochemical Properties of this compound

This compound is a substituted pyridine derivative that serves as a valuable starting material in organic synthesis due to its distinct functional groups that allow for selective chemical modifications.[1] The presence of an amino group, a bromine atom, and a carboxamide moiety on the pyridine ring offers multiple reaction sites for diversification.

PropertyValueReference
IUPAC Name 5-amino-2-bromopyridine-3-carboxamide[1]
Molecular Formula C₆H₆BrN₃O[1]
Molecular Weight 216.04 g/mol [1]
Appearance Solid-
CAS Number Not widely available-
Canonical SMILES C1=C(C=NC(=C1C(=O)N)Br)N[1]

Application I: Synthesis of Kinase Inhibitors

The 2-aminopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors, acting as a hinge-binding motif that mimics the adenine region of ATP. The structural features of this compound make it an excellent starting point for generating libraries of potent and selective kinase inhibitors. The bromine atom at the 2-position can be readily displaced via cross-coupling reactions to introduce various aryl or heteroaryl groups that can occupy the hydrophobic pocket of the kinase active site. The amino group at the 5-position and the carboxamide at the 3-position can be further functionalized to enhance target binding and improve pharmacokinetic properties.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl moiety at the 2-position of the pyridine ring.

Materials:

  • This compound

  • Arylboronic acid or Arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 4:1 dioxane:water).

  • Add the palladium catalyst (0.05-0.10 equiv) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 2-aryl-5-aminonicotinamide derivative.

Hypothetical Kinase Inhibitor Synthesis Workflow

The following diagram illustrates a potential workflow for the synthesis of a library of kinase inhibitors starting from this compound.

G A This compound B Suzuki-Miyaura Coupling (Arylboronic Acids) A->B Step 1 C 2-Aryl-5-aminonicotinamide Intermediate B->C D Amide Coupling or Sulfonylation (at 5-amino group) C->D Step 2 E Library of Kinase Inhibitors D->E F SAR Studies & Biological Screening E->F

Synthetic workflow for kinase inhibitors.
Representative Biological Data (Hypothetical)

The following table presents hypothetical IC₅₀ values for a series of kinase inhibitors derived from this compound, illustrating potential structure-activity relationships (SAR). The variations in the R¹ (from Suzuki coupling) and R² (from modification of the 5-amino group) substituents would be expected to modulate the inhibitory activity against a target kinase.

Compound IDR¹ (at 2-position)R² (at 5-position)Target Kinase IC₅₀ (nM)
1a Phenyl-NH₂520
1b 4-Methoxyphenyl-NH₂350
1c 3-Chlorophenyl-NH₂150
2a 3-Chlorophenyl-NH-SO₂-CH₃85
2b 3-Chlorophenyl-NH-CO-CH₃110
2c 3-Chlorophenyl-NH-CO-Ph95

Application II: Development of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms, particularly in cancers with BRCA1/2 mutations.[2] The nicotinamide moiety is a key structural feature of the natural PARP substrate, NAD⁺, and many PARP inhibitors are designed as nicotinamide mimetics.[2] this compound provides a valuable scaffold for the synthesis of novel PARP inhibitors. The carboxamide group can mimic the nicotinamide core, while the rest of the molecule can be elaborated to achieve potent and selective inhibition.

Mechanism of PARP Inhibition and Synthetic Lethality

PARP enzymes play a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[2] When PARP is inhibited, these SSBs are not repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs can be repaired by the homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes like BRCA1 or BRCA2, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell A Single-Strand Break (SSB) B PARP-mediated Base Excision Repair (BER) A->B C DNA Integrity Maintained B->C D Single-Strand Break (SSB) E PARP Inhibitor (e.g., from 5-Amino-2- bromonicotinamide) D->E F Unrepaired SSB D->F E->B Inhibits G Double-Strand Break (DSB) F->G H Defective Homologous Recombination (HR) G->H I Cell Death (Apoptosis) H->I

Mechanism of PARP inhibition and synthetic lethality.
Conceptual Design of PARP Inhibitors from this compound

The synthesis of PARP inhibitors from this scaffold would likely involve functionalization at the 2-position, similar to the kinase inhibitor synthesis, to introduce moieties that can interact with the PARP active site. The 5-amino group could also be modified to optimize binding and physicochemical properties. A common strategy in PARP inhibitor design is to append a cyclic structure that can engage in pi-stacking interactions within the nicotinamide-binding pocket.

Illustrative Synthetic Approach

A plausible synthetic route could involve an initial Suzuki coupling to install a functionalized aryl group at the 2-position, followed by further modifications. For example, coupling with a boronic ester containing a protected amine could be followed by deprotection and subsequent cyclization or amide bond formation to build a more complex scaffold.

G A This compound B Suzuki Coupling with (4-(Boc-aminomethyl)phenyl)boronic acid A->B C Intermediate A B->C D Boc Deprotection C->D E Intermediate B (Primary Amine) D->E F Cyclization or Further Elaboration E->F G Final PARP Inhibitor Candidate F->G

Conceptual synthesis of a PARP inhibitor.

These application notes demonstrate the potential of this compound as a key building block in modern medicinal chemistry. Its versatile reactivity allows for the creation of diverse molecular architectures for the development of targeted therapies. The provided protocols and conceptual frameworks are intended to serve as a foundation for further research and drug discovery efforts.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 5-Amino-2-bromonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for nucleophilic substitution reactions involving 5-Amino-2-bromonicotinamide. The primary focus is on the palladium-catalyzed Buchwald-Hartwig amination, a versatile and widely used method for the formation of carbon-nitrogen bonds in drug discovery and medicinal chemistry. Protocols for reactions with N-, O-, and S-nucleophiles are presented, offering a pathway to a diverse range of 2,5-disubstituted nicotinamide derivatives. These compounds are of significant interest due to their potential as kinase inhibitors and other therapeutic agents. This guide includes detailed experimental procedures, tabulated data for representative reactions, and diagrams of relevant synthetic workflows and biological signaling pathways.

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry. The presence of a bromine atom at the 2-position of the pyridine ring makes it susceptible to nucleophilic substitution, providing a convenient handle for the introduction of various functional groups. The amino group at the 5-position offers a site for further derivatization or can modulate the electronic properties and biological activity of the resulting molecules.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. This reaction is particularly useful for the synthesis of aryl amines, which are prevalent in pharmaceuticals. The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines and aryl halides under relatively mild conditions.

Derivatives of 2,5-diaminopyridine, the core scaffold of the products from amination of this compound, have shown promise as kinase inhibitors. For instance, certain 2,5-diaminopyrimidine derivatives have been identified as selective degraders of B-lymphoid tyrosine kinase (BLK), a key component of the B cell receptor signaling pathway implicated in autoimmune diseases and B cell lymphomas[1]. This highlights the potential of the compounds synthesized from this compound in the development of targeted therapies.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination with Amines (N-Nucleophiles)

This protocol describes the palladium-catalyzed cross-coupling of this compound with a range of primary and secondary amines.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, benzylamine)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Schlenk tube or other suitable reaction vessel

Procedure:

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the tube under a positive pressure of inert gas.

  • Add anhydrous toluene (5 mL) via syringe.

  • Place the reaction vessel in a preheated oil bath at 100-110 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol).

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution with Alcohols (O-Nucleophiles)

This protocol outlines a method for the synthesis of 2-alkoxy-5-aminonicotinamides. This reaction often requires harsher conditions or a different catalytic system compared to C-N bond formation.

Materials:

  • This compound

  • Alcohol (e.g., phenol, benzyl alcohol)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried reaction vial, add this compound (1.0 mmol, 1.0 equiv), the desired alcohol (1.5 mmol, 1.5 equiv), copper(I) iodide (0.1 mmol, 10 mol%), and 1,10-phenanthroline (0.2 mmol, 20 mol%).

  • Add cesium carbonate (2.0 mmol, 2.0 equiv).

  • Seal the vial and evacuate and backfill with argon or nitrogen.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution with Thiols (S-Nucleophiles)

This protocol describes the synthesis of 2-(arylthio)-5-aminonicotinamides through a palladium-catalyzed C-S coupling reaction.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)

  • Diisopropylethylamine (DIPEA)

  • 1,4-Dioxane, anhydrous

Procedure:

  • In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and Xantphos (0.05 mmol, 5 mol%) to a reaction tube.

  • Add anhydrous 1,4-dioxane (5 mL).

  • Add the desired thiol (1.2 mmol, 1.2 equiv) followed by DIPEA (2.0 mmol, 2.0 equiv).

  • Seal the tube and heat the mixture at 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Data Presentation

The following tables summarize representative reaction conditions for the nucleophilic substitution of this compound. Yields are estimates based on similar reactions reported in the literature and will require optimization for this specific substrate.

Table 1: Buchwald-Hartwig Amination of this compound

EntryNucleophile (Amine)Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1101870-90
2MorpholinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001275-95
3BenzylaminePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1001665-85
44-MethoxyanilinePd(OAc)₂ (2)XPhos (4)NaOtBu (1.4)Toluene1102070-88

Table 2: Nucleophilic Substitution with O- and S-Nucleophiles

EntryNucleophileCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield (%)
1PhenolCuI (10)1,10-Phenanthroline (20)Cs₂CO₃ (2.0)DMF1302440-60
2ThiophenolPd₂(dba)₃ (2.5)Xantphos (5)DIPEA (2.0)Dioxane1102460-80

Visualizations

Experimental Workflow

G General Workflow for Nucleophilic Substitution cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine this compound, Catalyst, Ligand, and Base inert Establish Inert Atmosphere (Argon or Nitrogen) start->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (100-140 °C, 12-48 h) solvent->heat monitor Monitor Progress (TLC or LC-MS) heat->monitor quench Quench Reaction monitor->quench Upon Completion extract Aqueous Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: General experimental workflow for nucleophilic substitution.

B-Lymphoid Tyrosine Kinase (BLK) Signaling Pathway

G Potential Inhibition of BLK Signaling Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn BLK B-Lymphoid Tyrosine Kinase (BLK) Lyn->BLK Activation Syk Syk BLK->Syk Phosphorylation BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 Syk->PLCg2 BTK->PLCg2 IP3_DAG IP3 and DAG Second Messengers PLCg2->IP3_DAG Ca_PKC Ca²⁺ Mobilization and PKC Activation IP3_DAG->Ca_PKC NFkB_AP1 Activation of NF-κB and AP-1 Ca_PKC->NFkB_AP1 Proliferation B-Cell Proliferation, Differentiation, and Survival NFkB_AP1->Proliferation Inhibitor 2,5-Diaminonicotinamide Derivative (Potential BLK Degrader) Inhibitor->BLK Degradation

Caption: Inhibition of the BLK signaling pathway by a potential degrader.

References

5-Amino-2-bromonicotinamide: A Versatile Scaffold for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

5-Amino-2-bromonicotinamide is a key heterocyclic building block in modern organic and medicinal chemistry. Its unique structural features, comprising a pyridine ring substituted with an amino group, a bromo functionality, and a carboxamide, offer multiple reaction sites for the construction of complex molecular architectures. The presence of the bromine atom at the 2-position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, while the amino group at the 5-position provides a handle for further derivatization. This combination of reactive sites has led to its widespread use in the synthesis of a diverse range of biologically active compounds, particularly in the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in drug discovery for the synthesis of biaryl compounds and arylamines, respectively, which are common motifs in many approved drugs.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] this compound serves as an ideal aryl bromide partner in this reaction, allowing for the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position of the nicotinamide core. This strategy has been successfully employed in the synthesis of potent enzyme inhibitors.

Synthesis of 2-Amino-5-(4-fluorophenyl)nicotinamide

A representative example of the Suzuki-Miyaura coupling utilizing this compound is the synthesis of 2-Amino-5-(4-fluorophenyl)nicotinamide. This compound belongs to a class of substituted aminonicotinamides that have been investigated as potential kinase inhibitors.

Reaction Scheme:

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product This compound This compound plus1 + 4-Fluorophenylboronic_Acid 4-Fluorophenylboronic_Acid plus1->4-Fluorophenylboronic_Acid reaction_arrow Pd_catalyst Pd(PPh3)4 Pd_catalyst->reaction_arrow Base K2CO3 Base->reaction_arrow Solvent 1,4-Dioxane/H2O Solvent->reaction_arrow Temperature Heat Temperature->reaction_arrow Product_Structure Product_Structure reaction_arrow->Product_Structure Suzuki Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Synthesis of 2-Amino-5-(4-fluorophenyl)nicotinamide

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

ParameterValue
Reactants
This compound1.0 eq
4-Fluorophenylboronic acid1.2 eq
Reagents
Pd(PPh3)40.05 eq
K2CO32.0 eq
Solvent 1,4-Dioxane / H2O (4:1)
Reaction Temperature 90 °C
Reaction Time 12 h
Typical Yield 85-95%

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-Amino-5-(4-fluorophenyl)nicotinamide.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[2][3] This reaction is exceptionally versatile for the synthesis of arylamines from aryl halides. This compound can be utilized as the aryl bromide component to introduce a variety of nitrogen-containing functionalities, such as primary and secondary amines, anilines, and N-heterocycles. This is a crucial transformation for the synthesis of various pharmaceutical agents, including PARP inhibitors.

Synthesis of a PARP Inhibitor Precursor

A key step in the synthesis of certain PARP (Poly (ADP-ribose) polymerase) inhibitors involves the Buchwald-Hartwig amination of a protected this compound derivative with a piperazine derivative. PARP inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with BRCA1/2 mutations.[4]

Reaction Scheme:

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product Protected_Nicotinamide Protected_Nicotinamide plus1 + Piperazine_Derivative Piperazine_Derivative plus1->Piperazine_Derivative reaction_arrow Pd_catalyst Pd2(dba)3 Pd_catalyst->reaction_arrow Ligand Xantphos Ligand->reaction_arrow Base Cs2CO3 Base->reaction_arrow Solvent 1,4-Dioxane Solvent->reaction_arrow Temperature Heat Temperature->reaction_arrow Product_Structure Product_Structure reaction_arrow->Product_Structure Buchwald-Hartwig Amination DNA_Damage_Response cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation cluster_Repair DNA Repair cluster_Cell_Fate Cell Fate DNA_SSB Single-Strand Break PARP PARP1 DNA_SSB->PARP BER Base Excision Repair PARP->BER Recruits DNA Repair Proteins DSB Double-Strand Break PARP->DSB Stalled Replication Fork (in BRCA-deficient cells) PARP_Inhibitor PARP Inhibitor (derived from This compound) PARP_Inhibitor->PARP Inhibits SSB_Repair Repair BER->SSB_Repair Repairs SSB HR Homologous Recombination DSB_Repair Repair HR->DSB_Repair Repairs DSB Cell_Survival Cell Survival SSB_Repair->Cell_Survival DSB->HR Defective in BRCA-mutant cells Apoptosis Apoptosis (Cell Death) DSB->Apoptosis DSB_Repair->Cell_Survival

References

Application Notes and Protocols for Copper-Catalyzed Amination of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The copper-catalyzed amination of pyridine derivatives, a variation of the Ullmann condensation and Buchwald-Hartwig amination, has emerged as a powerful and cost-effective method for the formation of C-N bonds.[1][2][3] This reaction is of significant interest in medicinal chemistry and materials science due to the prevalence of the aminopyridine scaffold in pharmaceuticals and functional materials.[4][5] Copper catalysis offers a more economical and less toxic alternative to palladium-based systems.[3][6] Recent advancements have led to the development of highly efficient catalytic systems that operate under milder conditions with a broad substrate scope.[1][6] This document provides detailed experimental protocols and application notes for researchers interested in utilizing this methodology.

Data Presentation

The efficiency of copper-catalyzed amination of pyridine derivatives is influenced by various factors including the choice of catalyst, ligand, base, and solvent. Below is a summary of representative reaction conditions and their outcomes.

Table 1: Comparison of Catalytic Systems for the Amination of Halopyridines

EntryPyridine DerivativeAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Reference
14-Chloropyridin-1-ium chloride4-MethoxyanilineSupported Cu(I) (2.7)NoneK₂CO₃ (3.1)Isopropyl AlcoholReflux24>95[7]
22-IodopyridineAdamantane-containing amineCuI (10)2-isobutyrylcyclohexanone (20)K₃PO₄ (2)Dioxane1002076[8]
32-Bromo-5-iodopyridineMorpholineCuI (10)Ethylene glycol (20)K₂CO₃ (3)Ethylene glycol1201295[5]
4ortho-Substituted aryl iodideSterically hindered amineCuI (10)Pyrrole-ol ligand (10)K₃PO₄ (4)DMSO902470-90[6]
52-AminopyridineTerminal alkyneCu(I)NoneNoneNot specifiedRTNot specifiedModerate to excellent[9]
6(Hetero)aryl halideN-nucleophileCu(OAc)₂ (10)α-Benzoin oxime (10)K₃PO₄ (2)DMSO80Indicated timeModerate to excellent[4]
7Amino-bromopyridine(Polycondensation)CuI (10)L-proline (20)K₃PO₄ (2)DMSO10080-[10]

Experimental Protocols

Protocol 1: General Procedure for Copper(I) Iodide-Catalyzed Amination of Halopyridines

This protocol is a generalized procedure based on commonly employed conditions in the literature.[5][6][8]

Materials:

  • Halopyridine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)

  • Ligand (e.g., L-proline, 1,10-phenanthroline, or a specified novel ligand, 0.2 mmol, 20 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 mmol)

  • Anhydrous solvent (e.g., DMSO or Dioxane, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk tube or sealed vial)

Procedure:

  • To a dry reaction vessel, add the halopyridine derivative, the amine, CuI, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 80-120 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired aminopyridine derivative.

Protocol 2: Ligand-Free Amination using a Supported Copper Catalyst

This protocol describes a more environmentally friendly approach using a recyclable, ligand-free supported copper catalyst.[7]

Materials:

  • 4-Chloropyridine derivative (8.12 mmol)

  • Aryl amine (9.74 mmol)

  • Supported Cu(I) catalyst (100 mg, 0.22 mmol of Cu, 2.7 mol%)

  • Anhydrous potassium carbonate (3.45 g, 25 mmol)

  • Isopropyl alcohol (40 mL)

Procedure:

  • In a round-bottom flask, combine the 4-chloropyridine derivative, the aryl amine, the supported Cu(I) catalyst, and anhydrous potassium carbonate.

  • Add isopropyl alcohol to the mixture.

  • Reflux the reaction mixture for 24 hours under an open atmosphere.

  • After 24 hours, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the potassium salts and the supported catalyst. The catalyst can be washed, dried, and reused.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the N-aryl-4-aminopyridine product.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - Halopyridine - Amine - Cu Catalyst - Ligand (optional) - Base solvent Add Anhydrous Solvent reagents->solvent inert Inert Atmosphere (Ar/N2) solvent->inert heating Heat to specified temperature (e.g., 80-120 °C) inert->heating stirring Stir for specified time (e.g., 12-24 h) heating->stirring monitoring Monitor progress (TLC/GC-MS) stirring->monitoring quench Cool and Quench monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry and Concentrate extraction->drying purification Column Chromatography drying->purification product Purified Aminopyridine Product purification->product

Caption: General experimental workflow for copper-catalyzed amination of pyridine derivatives.

catalytic_cycle CuI_L Cu(I)L Cu_Amide L-Cu(I)-NHR2 CuI_L->Cu_Amide + Amine, - HX (with Base) Amine R2-NH2 Base Base OxidativeAddition L-Cu(III)(Ar)(NHR2)(X) Cu_Amide->OxidativeAddition + Aryl Halide (Ar-X) ArylHalide Ar-X (Pyridyl-X) OxidativeAddition->CuI_L Reductive Elimination Product Ar-NHR2 OxidativeAddition->Product

Caption: A plausible catalytic cycle for the copper-catalyzed C-N cross-coupling reaction.

References

Application of 5-Amino-2-bromonicotinamide in Kinase Inhibitor Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a prime target for therapeutic intervention. The discovery and development of small molecule kinase inhibitors have revolutionized the treatment of various malignancies. 5-Amino-2-bromonicotinamide is a versatile heterocyclic building block that holds significant potential in the synthesis of novel kinase inhibitors. Its pyridine core, substituted with an amino group, a bromine atom, and a carboxamide, provides multiple points for chemical modification, allowing for the generation of diverse compound libraries for screening and optimization. The bromine atom, in particular, serves as a key functional group for cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to explore the chemical space around the kinase ATP-binding site.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery of kinase inhibitors, using the synthesis and evaluation of Bcr-Abl inhibitors as a representative example.

Data Presentation: Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of representative compounds derived from a structurally related scaffold against the Bcr-Abl wild-type (WT) kinase and its T315I mutant, a common mutation conferring resistance to first-generation inhibitors like imatinib. This data is presented to exemplify the type of quantitative information that can be generated when using this compound as a starting scaffold.

Compound IDModification on Pyridine RingBcr-Abl WT IC50 (nM)[1]Bcr-Abl T315I IC50 (nM)[1]
Imatinib - (Reference Compound)25.3 ± 1.8>10000
Compound A Phenylamino group15.8 ± 1.2345.6 ± 25.1
Compound B (4-methylphenyl)amino group8.2 ± 0.7158.3 ± 11.7
Compound C (4-chlorophenyl)amino group10.5 ± 0.9210.9 ± 15.4
Compound D (4-methoxyphenyl)amino group12.1 ± 1.1289.7 ± 21.3

Experimental Protocols

Protocol 1: Synthesis of Kinase Inhibitor Scaffolds from a Related Starting Material

This protocol describes a general synthetic route for the preparation of kinase inhibitors using a substituted bromopyridine scaffold, which can be adapted for this compound. The example provided is based on the synthesis of Bcr-Abl inhibitors starting from 5-bromonicotinic acid[1].

Materials:

  • 5-bromonicotinic acid (or this compound)

  • Thionyl chloride

  • Appropriate amine (e.g., aniline derivatives)

  • Aryl boronic acids

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane, Water)

Procedure:

  • Amide Formation:

    • To a solution of 5-bromonicotinic acid in DCM, add thionyl chloride and a catalytic amount of DMF.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure to obtain the acid chloride.

    • Dissolve the acid chloride in DCM and add the desired amine.

    • Stir the reaction at room temperature overnight.

    • Wash the organic layer with saturated NaHCO3 solution and brine, dry over Na2SO4, and concentrate to get the crude amide.

    • Purify the crude product by column chromatography.

  • Suzuki Coupling:

    • To a solution of the bromopyridine amide in a mixture of dioxane and water, add the corresponding aryl boronic acid, K2CO3, and Pd(PPh3)4.

    • Heat the reaction mixture at 100°C for 12 hours under an inert atmosphere.

    • After cooling to room temperature, extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate.

    • Purify the residue by column chromatography to yield the final kinase inhibitor.

Protocol 2: In Vitro Kinase Inhibition Assay (Bcr-Abl)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of synthesized compounds against Bcr-Abl kinase[1].

Materials:

  • Recombinant Bcr-Abl (WT and T315I) enzyme

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ATP

  • Substrate peptide (e.g., a biotinylated peptide substrate)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 96-well plates

Procedure:

  • Add 5 µL of kinase buffer containing the recombinant Bcr-Abl enzyme to each well of a 96-well plate.

  • Add 2.5 µL of the test compound at various concentrations (typically in a serial dilution).

  • Initiate the kinase reaction by adding 2.5 µL of a mixture of ATP and the substrate peptide. The final ATP concentration should be close to its Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by measuring luminescence to quantify ADP production).

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 values by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Protocol 3: Cell-Based Proliferation Assay

This protocol describes how to assess the anti-proliferative activity of the synthesized compounds on a cancer cell line expressing the target kinase (e.g., K562 cells for Bcr-Abl).

Materials:

  • K562 cells (or other relevant cancer cell lines)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)

  • Test compounds (dissolved in DMSO)

  • Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of approximately 5,000 cells per well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (and a DMSO vehicle control) and incubate for 72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's protocol.

  • Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell growth inhibition for each compound concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) values by plotting the percentage of inhibition against the compound concentration.

Visualizations

Signaling Pathway

Bcr_Abl_Signaling_Pathway BCR_ABL Bcr-Abl (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5 STAT5 STAT5->Proliferation PI3K PI3K AKT AKT PI3K->AKT P AKT->Proliferation Inhibitor This compound -based Inhibitor Inhibitor->BCR_ABL BCR_Abl BCR_Abl BCR_Abl->STAT5 P BCR_Abl->PI3K P

Caption: Bcr-Abl Signaling Pathway and Point of Inhibition.

Experimental Workflow

Kinase_Inhibitor_Discovery_Workflow Start Start: this compound Synthesis Chemical Synthesis (e.g., Suzuki Coupling) Start->Synthesis Library Compound Library Synthesis->Library Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Library->Biochemical_Assay Cell_Assay Cell-Based Assay (Proliferation, Apoptosis) Library->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Biochemical_Assay->SAR Cell_Assay->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design In_Vivo In Vivo Efficacy Studies (Animal Models) Optimization->In_Vivo Candidate Preclinical Candidate In_Vivo->Candidate

Caption: Kinase Inhibitor Discovery Workflow.

References

Application Notes and Protocols for the Quantification of 5-Amino-2-bromonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-2-bromonicotinamide is a substituted nicotinamide derivative with potential applications in medicinal chemistry and drug development.[1] Accurate quantification of this compound in various samples is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for complex biological matrices.

Chemical Properties

  • Molecular Formula: C₆H₆BrN₃O[1]

  • Molecular Weight: 216.04 g/mol [1]

  • Structure: A pyridine ring with a bromine atom at the 2-position, an amino group at the 5-position, and a carboxamide group at the 3-position.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Sample Preparation:

  • Bulk Drug Substance: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.

  • Formulations: Extract the sample with a suitable solvent, followed by dilution with the mobile phase to a final concentration within the calibration range.

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (30:70, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 254 nm

3. Calibration and Quantification:

  • Prepare a series of standard solutions of this compound in the mobile phase (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard and sample in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of the unknown samples from the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterExpected Value
Linearity (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma and urine.

Experimental Protocol

1. Sample Preparation (Plasma):

  • To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

2. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Spectrometer Triple Quadrupole
MRM Transitions To be determined by direct infusion of a standard solution. A plausible transition would be based on the fragmentation of the protonated molecule [M+H]⁺.

3. Calibration and Quantification:

  • Prepare calibration standards by spiking known concentrations of this compound into the blank biological matrix.

  • Process the standards and samples as described in the sample preparation section.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

Quantitative Data Summary (LC-MS/MS)
ParameterExpected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) ~0.01 ng/mL
Limit of Quantification (LOQ) ~0.05 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc Inject into HPLC-UV filter->hplc chromatogram Obtain Chromatogram hplc->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Compare to Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: HPLC-UV Experimental Workflow for Quantification.

LCMS_Workflow cluster_extraction Sample Extraction (Biological Matrix) cluster_lcms LC-MS/MS Analysis cluster_quant Quantification sample Plasma/Urine Sample precipitate Protein Precipitation (Acetonitrile + IS) sample->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect peak_area Determine Peak Area Ratio (Analyte/IS) detect->peak_area calibration Plot against Calibration Curve peak_area->calibration result Calculate Concentration calibration->result

References

Application Notes and Protocols for the Derivatization of 5-Amino-2-bromonicotinamide in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of 5-Amino-2-bromonicotinamide as a core scaffold for fragment-based drug design (FBDD). The following sections detail synthetic protocols for library generation, methodologies for fragment screening, and a representative example of data analysis and hit-to-lead optimization targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Introduction to this compound in FBDD

This compound is a versatile starting fragment for FBDD due to its structural features. The nicotinamide core mimics endogenous ligands for various enzymes, particularly those involved in NAD+ metabolism, such as Poly (ADP-ribose) polymerase (PARP). The bromine atom at the 2-position and the amino group at the 5-position provide two orthogonal vectors for chemical elaboration, allowing for the systematic exploration of chemical space around the core scaffold. This enables the generation of a focused library of fragments with diverse physicochemical properties, increasing the probability of identifying hits against a biological target.

Derivatization Strategies for Library Synthesis

The generation of a fragment library from this compound can be efficiently achieved through palladium-catalyzed cross-coupling reactions. The bromine atom is amenable to Suzuki-Miyaura coupling for the introduction of aryl and heteroaryl moieties, while the amino group can be functionalized via Buchwald-Hartwig amination or amide coupling.

Experimental Protocol 1: Suzuki-Miyaura Coupling for C2-Arylation

This protocol describes the synthesis of 5-Amino-2-(aryl)nicotinamide derivatives.

Materials:

  • This compound

  • Arylboronic acid (various)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), the respective arylboronic acid (1.5 eq), and potassium phosphate (3.0 eq).

  • Evacuate and backfill the flask with argon (repeat three times).

  • Add toluene and water (4:1 v/v) to the flask.

  • In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in toluene under argon.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-Amino-2-(aryl)nicotinamide derivative.

Experimental Protocol 2: Buchwald-Hartwig Amination for C5-N-Arylation/Alkylation

This protocol details the synthesis of 5-(N-aryl/alkylamino)-2-bromonicotinamide derivatives.

Materials:

  • This compound

  • Aryl or alkyl amine (various)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (1.0 eq), the desired amine (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.05 eq).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to obtain the target 5-(N-aryl/alkylamino)-2-bromonicotinamide.

Representative Quantitative Data

The following table presents representative data for a library of this compound derivatives synthesized via the protocols described above and screened against VEGFR-2. Note: This data is illustrative and intended to demonstrate the application of the protocols.

Compound IDR¹ (C2-position)R² (C5-position)% Yield (Suzuki)% Yield (Buchwald-Hartwig)VEGFR-2 IC₅₀ (µM)
1 BrNH₂-->100
2a PhenylNH₂85-52.3
2b 4-MethoxyphenylNH₂78-35.1
2c 3-ChlorophenylNH₂81-41.7
3a BrNH-Phenyl-6528.9
3b BrNH-Cyclohexyl-7275.4
3c BrN(CH₃)₂-88>100

Fragment Screening and Hit Validation

Fragment hits from the synthesized library can be identified and validated using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or X-ray crystallography.

Experimental Protocol 3: Fragment Screening using Surface Plasmon Resonance (SPR)

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant human VEGFR-2 protein

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Synthesized fragment library dissolved in DMSO

  • Control compounds (known binder and non-binder)

Procedure:

  • Protein Immobilization: Immobilize VEGFR-2 onto the sensor chip surface via amine coupling according to the manufacturer's protocol.

  • Fragment Screening:

    • Prepare serial dilutions of each fragment in running buffer containing a low percentage of DMSO (e.g., 1-5%).

    • Inject the fragment solutions over the immobilized VEGFR-2 surface.

    • Monitor the change in response units (RU) to detect binding.

    • Include buffer blanks and control compounds for data normalization and validation.

  • Data Analysis:

    • Subtract the reference surface signal from the active surface signal.

    • Fit the sensorgrams to a suitable binding model (e.g., steady-state affinity) to determine the dissociation constant (K_D).

    • Identify fragments with a K_D in the desired range (typically high µM to mM for initial hits).

Experimental Protocol 4: Hit Validation using Isothermal Titration Calorimetry (ITC)

Materials:

  • ITC instrument

  • VEGFR-2 protein solution in a suitable buffer

  • Fragment hit solution in the same buffer

  • Degassing station

Procedure:

  • Sample Preparation:

    • Dialyze the VEGFR-2 protein and dissolve the fragment hit in the same buffer to minimize buffer mismatch effects.

    • Degas both the protein and fragment solutions.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Perform a series of injections of the fragment into the protein solution while monitoring the heat change.

  • Data Analysis:

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the isotherm to a suitable binding model (e.g., one-site binding) to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the targeted signaling pathway and the experimental workflow for fragment-based drug design using this compound.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg Activates PI3K PI3K Dimerization->PI3K Activates ERK ERK PLCg->ERK Akt Akt PI3K->Akt Angiogenesis Angiogenesis, Cell Proliferation, Survival Akt->Angiogenesis ERK->Angiogenesis Fragment This compound Derivative Fragment->Dimerization Inhibits

Caption: Targeted VEGFR-2 signaling pathway.

FBDD_Workflow cluster_0 Library Synthesis cluster_1 Screening & Validation cluster_2 Hit-to-Lead Optimization Start This compound Suzuki Suzuki Coupling (C2-Arylation) Start->Suzuki Buchwald Buchwald-Hartwig (C5-Amination) Start->Buchwald Library Fragment Library Suzuki->Library Buchwald->Library Screening Primary Screen (e.g., SPR) Library->Screening Validation Hit Validation (e.g., ITC, X-ray) Screening->Validation Hits Validated Hits Validation->Hits SAR Structure-Activity Relationship (SAR) Hits->SAR Optimization Lead Optimization SAR->Optimization Lead Lead Compound Optimization->Lead

Caption: FBDD workflow for this compound.

The Strategic Utility of 5-Amino-2-bromonicotinamide in the Synthesis of Fused Pyridine Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Amino-2-bromonicotinamide is a versatile bifunctional pyridine derivative that serves as a valuable building block in the synthesis of a diverse array of heterocyclic compounds. Its strategic placement of an amino group, a bromo substituent, and a carboxamide moiety on the pyridine ring allows for a variety of chemical transformations, making it a key intermediate in the construction of complex fused-ring systems. These resulting heterocyclic structures are of significant interest to the pharmaceutical and agrochemical industries due to their wide spectrum of biological activities, including potential as kinase inhibitors, PARP inhibitors, and other therapeutic agents.[1] This application note will detail the synthetic utility of this compound, with a focus on its application in the synthesis of pyrido[4,3-d]pyrimidin-5-ones, a class of compounds with demonstrated therapeutic potential. Detailed experimental protocols and quantitative data for key transformations are provided to enable researchers to effectively utilize this versatile building block.

Synthetic Applications

The unique arrangement of functional groups in this compound allows for sequential or one-pot multi-component reactions to construct fused heterocyclic systems. The amino group can act as a nucleophile or be transformed into other functionalities, while the bromo substituent is an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. The carboxamide can participate in cyclization reactions or be modified post-cyclization.

A prime example of its utility is in the synthesis of 2-amino-8-substituted-5-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonitriles. This scaffold is of particular interest as it forms the core of potent Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors, which are a class of targeted anti-cancer agents. The synthesis involves an initial cyclization of the aminonicotinamide with guanidine to form the pyrimidine ring, followed by further functionalization.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of pyrido[4,3-d]pyrimidin-5-ones, adapted for this compound.

Protocol 1: Synthesis of 2-Amino-8-bromo-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

This initial step involves the cyclization of this compound with guanidine to form the fused pyrimidine ring.

Materials:

  • This compound

  • Guanidine hydrochloride

  • Sodium ethoxide (NaOEt)

  • Anhydrous Ethanol (EtOH)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a solution of sodium ethoxide (3.0 equivalents) in anhydrous ethanol, add this compound (1.0 equivalent) and guanidine hydrochloride (1.5 equivalents).

  • Heat the resulting mixture at reflux for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable acid (e.g., acetic acid) to a pH of ~7.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-amino-8-bromo-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one.

Quantitative Data:

Starting MaterialReagentsSolventReaction Time (h)Temperature (°C)Yield (%)
This compoundGuanidine HCl, NaOEtEthanol12Reflux (approx. 78)75-85
Protocol 2: Palladium-Catalyzed Suzuki Coupling of 2-Amino-8-bromo-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

This protocol details the functionalization of the bromo-substituent via a Suzuki coupling reaction, introducing an aryl or heteroaryl group at the 8-position.

Materials:

  • 2-Amino-8-bromo-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Sodium carbonate (Na₂CO₃, 2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Nitrogen or Argon gas supply

Procedure:

  • To a Schlenk flask, add 2-Amino-8-bromo-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(OAc)₂ (0.05 equivalents), PPh₃ (0.1 equivalents), and Na₂CO₃ (2.0 equivalents).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-amino-8-aryl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one.

Quantitative Data for Suzuki Coupling:

Arylboronic AcidCatalyst SystemBaseSolventReaction Time (h)Temperature (°C)Yield (%)
Phenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Dioxane/H₂O69080-90
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O810075-85
3-Pyridylboronic acidPd(OAc)₂/SPhosCs₂CO₃Toluene/H₂O1011070-80

Visualizing the Synthetic Pathway

The following diagrams illustrate the key synthetic transformations described.

Synthesis_Pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Functionalization 5_Amino_2_bromonicotinamide This compound Product_1 2-Amino-8-bromo-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one 5_Amino_2_bromonicotinamide->Product_1 EtOH, Reflux Guanidine Guanidine HCl, NaOEt Product_1_ref 2-Amino-8-bromo-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one Final_Product 2-Amino-8-aryl-7,8-dihydropyrido[4,3-d]pyrimidin-5(6H)-one Product_1_ref->Final_Product Suzuki Coupling Suzuki_Coupling Arylboronic acid, Pd Catalyst, Base

Caption: Synthetic route to 2-amino-8-aryl-pyridopyrimidinones.

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of these heterocyclic compounds is outlined below.

Workflow Start Start: This compound Reaction_Setup Reaction Setup: Add reagents and solvent Start->Reaction_Setup Reaction Reaction: Heating under reflux or inert atmosphere Reaction_Setup->Reaction Monitoring Monitoring: TLC/LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Quenching and Extraction Monitoring->Workup Complete Purification Purification: Column Chromatography Workup->Purification Characterization Characterization: NMR, MS, etc. Purification->Characterization

References

Application Note: High-Performance Liquid Chromatography for the Analysis of 5-Amino-2-bromonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

This application note details a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Amino-2-bromonicotinamide, a key intermediate in pharmaceutical synthesis. The described methodology is designed to provide a robust and reliable approach for researchers, scientists, and drug development professionals engaged in the characterization and quality control of this compound.

This compound and its derivatives are of significant interest in medicinal chemistry.[1] Accurate and precise analytical methods are therefore crucial for monitoring reaction progress, assessing purity, and ensuring the quality of starting materials and final products. The protocol outlined below provides a starting point for the development and validation of a specific HPLC method tailored to this analyte.

Experimental Protocols

A detailed experimental protocol for the HPLC analysis of this compound is provided below. This protocol is based on established methods for structurally similar aromatic amines and nicotinamide derivatives and should be validated in the user's laboratory to ensure performance.

Reagents and Materials
  • This compound reference standard (Purity ≥95%)[2]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • Methanol (HPLC grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Syringe filters (0.45 µm)

Instrumentation

A standard HPLC system equipped with the following components is recommended:

  • Degasser

  • Binary or Quaternary Pump

  • Autosampler

  • Column Compartment with temperature control

  • UV-Vis or Photodiode Array (PDA) Detector

Chromatographic Conditions

The following table summarizes the proposed HPLC parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended Condition
Column C18 Reverse-Phase Column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimized based on UV scan)
Injection Volume 10 µL
Preparation of Standard and Sample Solutions

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer the standard to a 10 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol and then dilute to volume with the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct a calibration curve.

Sample Preparation:

  • Accurately weigh a sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or initial mobile phase) to achieve a theoretical concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

Method Validation Parameters (Representative)

The following table presents typical validation parameters for an HPLC method of this nature. Actual values must be determined experimentally.

ParameterTypical Expected Value
Retention Time (tR) To be determined experimentally (e.g., ~5-10 min)
Linearity (r²) ≥ 0.999
Limit of Detection (LOD) To be determined (e.g., ~0.1 µg/mL)
Limit of Quantitation (LOQ) To be determined (e.g., ~0.3 µg/mL)
Precision (%RSD) ≤ 2%
Accuracy (% Recovery) 98-102%

Visualizations

The following diagrams illustrate the logical workflow of the HPLC analysis and the relationship between the components of the HPLC system.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Standard/Sample dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute filter Filter through 0.45 µm Filter dissolve->filter dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Analyte calibrate->quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System solvent Solvent Reservoir degasser Degasser solvent->degasser pump HPLC Pump degasser->pump injector Autosampler/Injector pump->injector column HPLC Column injector->column detector UV/PDA Detector column->detector data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: Logical relationship of the core components of an HPLC system.

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Amino-2-bromonicotinamide synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-Amino-2-bromonicotinamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low yields and other common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two primary synthetic routes are:

  • Direct Bromination: This involves the bromination of a 5-aminonicotinamide precursor.

  • Amination of a Bromo-derivative: This route typically starts with a 2-bromo-5-nitronicotinamide precursor, which is then reduced and the amino group introduced.

Q2: I am experiencing a very low yield after the bromination step. What are the likely causes?

A2: Low yields in the bromination of aminopyridine derivatives are a common challenge.[1] Potential causes include:

  • Incorrect Brominating Agent: Not all brominating agents are suitable for this substrate. N-Bromosuccinimide (NBS) or dibromoisocyanuric acid are often used, but the choice can be critical.

  • Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield and selectivity of the reaction.

  • Substrate Reactivity: The amino group is an activating group, which can lead to over-bromination or side reactions if the conditions are not carefully controlled.

  • Product Degradation: The product may be sensitive to the reaction or work-up conditions.

Q3: My amination reaction of the 2-bromonicotinamide derivative is not proceeding to completion. What can I do?

A3: Incomplete amination reactions, particularly on bromopyridine rings, can be due to several factors:

  • Catalyst and Ligand Choice: For copper-catalyzed or palladium-catalyzed (e.g., Buchwald-Hartwig) aminations, the selection of the appropriate catalyst and ligand is crucial for efficient coupling.[2][3][4]

  • Base Selection: The choice and stoichiometry of the base are critical for the catalytic cycle.[2]

  • Reaction Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.

  • Inhibition of the Catalyst: The starting material or impurities might be inhibiting the catalyst.

Q4: I am observing multiple spots on my TLC after the reaction, indicating the formation of side products. What are the common side products?

A4: The formation of side products is a frequent cause of low yields.

  • In Bromination:

    • Over-bromination: Introduction of more than one bromine atom onto the pyridine ring.

    • Oxidation: The amino group can be susceptible to oxidation.

    • Ring Opening: Under harsh conditions, the pyridine ring can undergo cleavage.

  • In Amination:

    • Hydrolysis: Reaction with any residual water to form the corresponding hydroxynicotinamide.

    • Homocoupling: Coupling of two bromonicotinamide molecules.

    • Side reactions involving the amide group: The amide functionality can sometimes participate in side reactions depending on the reagents and conditions used.[5][6]

Troubleshooting Guides

Guide 1: Low Yield in Bromination of 5-Aminonicotinamide

This guide addresses troubleshooting low yields when synthesizing this compound via direct bromination.

Potential Cause Troubleshooting Step Expected Outcome
Ineffective Brominating Agent - Try alternative brominating agents such as N-Bromosuccinimide (NBS), 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH), or pyridinium tribromide.[1] - Consider using a milder brominating agent to improve selectivity.Improved conversion of starting material and potentially higher selectivity for the desired product.
Suboptimal Reaction Temperature - If the reaction is slow, consider a modest increase in temperature. - If multiple products are forming, try running the reaction at a lower temperature to improve selectivity.A balance between reaction rate and selectivity, leading to a higher yield of the target compound.
Incorrect Solvent - Screen different solvents. Acetic acid, dichloromethane (DCM), or acetonitrile are common choices. - The polarity of the solvent can influence the reactivity and selectivity.Identification of a solvent that promotes the desired reaction pathway and minimizes side reactions.
Formation of Side Products - Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. - Adjust stoichiometry of the brominating agent to avoid over-bromination. - Add a radical scavenger if radical side reactions are suspected.Reduction in the formation of impurities and an increase in the isolated yield of the desired product.
Difficult Purification - Optimize the purification method. Column chromatography with a suitable solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) is common.[7] - Consider recrystallization to obtain a purer product.Improved recovery of the pure product from the reaction mixture.

G cluster_start Start: Low Yield in Bromination cluster_troubleshooting Troubleshooting Steps cluster_outcome Potential Outcomes start Low Yield Observed reagent Vary Brominating Agent (NBS, DBDMH, etc.) start->reagent Initial Check conditions Optimize Reaction Conditions (Temperature, Solvent) reagent->conditions If no improvement yield_increase Yield Increased reagent->yield_increase If successful analysis Analyze Side Products (TLC, LC-MS, NMR) conditions->analysis If side products persist conditions->yield_increase If successful purification Improve Purification (Column Chromatography, Recrystallization) analysis->purification After identifying impurities no_change Yield Still Low analysis->no_change If optimization fails purification->yield_increase Successful Optimization purification->no_change If recovery is poor

Guide 2: Inefficient Amination of 2-Bromo-5-nitronicotinamide

This guide focuses on troubleshooting the amination step to produce the 5-amino derivative.

Potential Cause Troubleshooting Step Expected Outcome
Catalyst Inactivity - Screen different palladium or copper catalysts (e.g., Pd₂(dba)₃, CuI).[2][3] - Ensure the catalyst is not old or deactivated.Identification of a more active catalyst for the transformation, leading to higher conversion.
Inappropriate Ligand - For Buchwald-Hartwig reactions, screen a variety of phosphine ligands (e.g., XPhos, SPhos, BINAP).[4] - The electronic and steric properties of the ligand are critical.Finding a ligand that promotes efficient reductive elimination and prevents catalyst decomposition.
Incorrect Base - Test different bases such as NaOtBu, K₂CO₃, or Cs₂CO₃.[2] - The strength and solubility of the base can significantly affect the reaction rate.Improved reaction kinetics and higher product yield.
Low Reaction Temperature - Gradually increase the reaction temperature in increments of 10-20 °C. - Monitor for product degradation at higher temperatures.Driving the reaction to completion without causing decomposition of the starting material or product.
Poor Solvent Choice - Common solvents for amination include toluene, dioxane, or DMF. - The solvent must be anhydrous.A solvent that effectively dissolves all reactants and facilitates the catalytic cycle.

G cluster_start Start: Inefficient Amination cluster_troubleshooting Troubleshooting Steps cluster_outcome Potential Outcomes start Low Conversion in Amination catalyst Screen Catalysts & Ligands (e.g., Pd/XPhos, CuI/diamine) start->catalyst Initial Check base Vary Base (NaOtBu, K₂CO₃, Cs₂CO₃) catalyst->base If no improvement yield_increase Conversion Improved catalyst->yield_increase If successful temperature Optimize Temperature base->temperature If reaction is slow base->yield_increase If successful solvent Change Solvent (Toluene, Dioxane, DMF) temperature->solvent If solubility is an issue temperature->yield_increase If successful solvent->yield_increase If successful no_change Still Low Conversion solvent->no_change If all else fails

Experimental Protocols

Protocol 1: General Procedure for Bromination of 5-Aminonicotinamide
  • Dissolution: Dissolve 5-aminonicotinamide in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide in DMF or Br₂ in acetic acid) dropwise to the cooled solution while stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for the specified time (typically 2-24 hours). Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Quench the reaction by adding a saturated solution of sodium thiosulfate or sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromo-5-nitronicotinamide
  • Inert Atmosphere: To an oven-dried Schlenk flask, add the 2-bromo-5-nitronicotinamide, the palladium catalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., toluene) followed by the amine source (e.g., a solution of ammonia in dioxane or an amine).

  • Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

G cluster_bromination Bromination Pathway cluster_amination Amination Pathway start_br 5-Aminonicotinamide step1_br Bromination (e.g., NBS, AcOH) start_br->step1_br product_br This compound step1_br->product_br start_am 2-Bromo-5-nitronicotinamide step1_am Amination (e.g., Pd catalyst, base) start_am->step1_am intermediate_am 2-Amino-5-nitronicotinamide step1_am->intermediate_am step2_am Reduction of Nitro Group intermediate_am->step2_am product_am This compound step2_am->product_am

References

Technical Support Center: Optimizing Alkylation Reactions with Brominated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing alkylation reactions using brominated compounds. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to common problems encountered during alkylation reactions with brominated compounds. The guides are categorized by the type of atom being alkylated: Nitrogen (N-alkylation), Carbon (C-alkylation), and Oxygen (O-alkylation).

N-Alkylation Troubleshooting

Issue: Low or No Product Yield

Low or no yield in N-alkylation reactions is a frequent issue. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution(s)
Incomplete Reaction - Increase reaction temperature: Use a higher boiling point solvent or a microwave reactor for controlled heating.[1] - Increase reaction time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. - Use a more reactive alkylating agent: If possible, convert the alkyl bromide to an alkyl iodide in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI) (Finkelstein reaction). Iodides are better leaving groups.[1]
Poor Solubility of Reactants - Change the solvent: Switch to a more polar aprotic solvent like DMF, DMSO, or acetonitrile (ACN) to better dissolve the amine starting material and the base.[1] - Use a more soluble base: If using an inorganic base like K₂CO₃, consider switching to a more soluble one like cesium carbonate (Cs₂CO₃) or an organic base like DBU.[1]
Insufficient Base Strength - Use a stronger base: For less acidic amines, a stronger base may be required to generate a sufficient concentration of the nucleophilic anion. Consider bases like NaH, KOtBu, or DBU.
Side Reactions - Over-alkylation: Use a large excess of the amine starting material to favor mono-alkylation.[2][3] - Elimination (E2): This is common with secondary and tertiary alkyl bromides. Use a less hindered base and lower reaction temperatures.
C-Alkylation (Enolates) Troubleshooting

Issue: Low Yield and/or Formation of Multiple Products

C-alkylation of enolates can be challenging due to issues with enolate formation, stability, and competing side reactions.

Potential CauseRecommended Solution(s)
Incomplete Enolate Formation - Use a sufficiently strong base: For ketones, a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH) is often necessary to ensure complete deprotonation.[4] - Ensure anhydrous conditions: Water will quench the enolate. Use dry solvents and glassware.
Poor Regioselectivity (Kinetic vs. Thermodynamic Enolate) - Kinetic Control (less substituted enolate): Use a bulky, strong base like LDA at low temperatures (-78 °C) in a non-coordinating solvent like THF.[4] - Thermodynamic Control (more substituted enolate): Use a smaller, weaker base (e.g., NaH, KOtBu) at higher temperatures to allow for equilibration to the more stable enolate.
O-alkylation vs. C-alkylation - Promote C-alkylation: Use a "soft" electrophile like an alkyl iodide (can be generated in situ from the bromide with NaI). Use a less polar, weakly coordinating solvent like THF and a counter-ion that favors aggregation (e.g., Li⁺).[5] - Minimize O-alkylation: Avoid highly polar aprotic solvents like HMPA or DMSO which favor the formation of "naked," more reactive oxygen anions.[4][6]
Elimination of Alkyl Bromide - Use primary alkyl bromides: Secondary and especially tertiary alkyl bromides are prone to E2 elimination, particularly with strong, hindered bases.[7] - Lower the reaction temperature.
O-Alkylation (e.g., Williamson Ether Synthesis) Troubleshooting

Issue: Low Ether Yield

The Williamson ether synthesis is a classic O-alkylation method. Low yields often stem from side reactions or improper choice of reagents.

Potential CauseRecommended Solution(s)
Elimination of Alkyl Bromide - Choose the correct disconnection: The alkyl halide should be primary. Using secondary or tertiary alkyl halides will lead to significant E2 elimination, especially with a strong base like an alkoxide.[8] - Use a milder base and lower temperature if a secondary alkyl halide must be used, though substitution is still likely to be a minor pathway.
Slow Reaction Rate - Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile are preferred as they do not solvate the nucleophile as strongly as protic solvents, thus increasing its reactivity.[9][10] - Increase the temperature: Typical reaction temperatures range from 50-100 °C.[9][10][11] - Add a catalytic amount of iodide: As with N- and C-alkylation, adding NaI or KI can accelerate the reaction by forming the more reactive alkyl iodide in situ.[10]
Low Solubility - Employ Phase-Transfer Catalysis (PTC): For reactions with insoluble bases (e.g., solid KOH), a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can shuttle the alkoxide into the organic phase, dramatically increasing the reaction rate.[10]

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction is not going to completion, and I'm left with a lot of starting material. What should I do?

A1: This is a common problem. Here are a few things to try:

  • Increase the temperature: If your solvent's boiling point allows, increase the reaction temperature. Alternatively, a microwave reactor can be used for rapid and controlled heating.[1]

  • Add catalytic potassium iodide (KI): This will convert your alkyl bromide to the more reactive alkyl iodide in the reaction mixture, which can significantly speed up the reaction.[1]

  • Change your solvent and base: Poor solubility of your starting materials or base can hinder the reaction. Switching to a solvent like DMF and a more soluble base like cesium carbonate can improve results.[1]

  • Increase the equivalents of alkyl bromide: Sometimes, using a larger excess of the alkylating agent can drive the reaction to completion.[1]

Q2: I am trying to perform a C-alkylation on an unsymmetrical ketone and I'm getting a mixture of products. How can I improve the selectivity?

A2: The regioselectivity of ketone alkylation depends on whether you form the kinetic or thermodynamic enolate.

  • To favor the kinetic product (alkylation at the less substituted α-carbon), use a strong, sterically hindered base like LDA at a low temperature (typically -78 °C).

  • To favor the thermodynamic product (alkylation at the more substituted α-carbon), use a stronger, non-hindered base like NaH at a higher temperature (room temperature or above) to allow the enolates to equilibrate to the more stable form.

Q3: I am getting a lot of elimination byproducts in my Williamson ether synthesis. How can I avoid this?

A3: The Williamson ether synthesis is an Sₙ2 reaction, which is sensitive to steric hindrance. To minimize elimination:

  • Ensure your alkyl bromide is primary . Secondary and tertiary alkyl bromides will preferentially undergo E2 elimination in the presence of a strong base like an alkoxide.[8]

  • If you must use a secondary alkyl halide, try using a less basic alkoxide and lower the reaction temperature, although some elimination is still likely.

Q4: What is phase-transfer catalysis (PTC) and how can it help my alkylation reaction?

A4: Phase-transfer catalysis is a technique used when the reactants are in different phases (e.g., a solid inorganic base and an organic solvent). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), transports the nucleophile (e.g., an anion from the base) from the solid or aqueous phase into the organic phase where it can react with the alkyl bromide.[10] This can dramatically increase reaction rates and is particularly useful for O- and C-alkylation reactions.[12][13]

Q5: Should I use an alkyl bromide or an alkyl iodide for my alkylation?

A5: Iodide is a better leaving group than bromide, so alkyl iodides are generally more reactive than alkyl bromides in Sₙ2 reactions.[14] If your reaction with an alkyl bromide is sluggish, you can often improve the rate by either using the corresponding alkyl iodide directly or by adding a catalytic amount of an iodide salt (like NaI or KI) to the reaction with the alkyl bromide. This will generate the more reactive alkyl iodide in situ.[10]

Data Presentation

Table 1: Comparison of Common Bases for N-Alkylation of Amines
BaseTypical Solvent(s)TemperatureAdvantagesDisadvantages
K₂CO₃ Acetone, ACN, DMFRT to RefluxInexpensive, mild.Can have low solubility, may not be strong enough for all amines.[1]
Cs₂CO₃ ACN, DMFRT to RefluxMore soluble and often more effective than K₂CO₃.[1]More expensive.
Triethylamine (Et₃N) DCM, THF, DMFRT to RefluxOrganic, soluble, acts as an HCl scavenger.May not be a strong enough base to deprotonate the amine; can lead to complex mixtures.
DBU ACN, DMF, THFRT to RefluxStrong, non-nucleophilic organic base.Can promote elimination side reactions.
NaH THF, DMF0 °C to RTStrong, irreversible deprotonation.Highly reactive, requires anhydrous conditions, flammable.
Table 2: Solvent Effects on C-Alkylation of Enolates
SolventTypeEffect on EnolateTypical Outcome
THF, Diethyl Ether Weakly Polar AproticPromotes enolate aggregation.Favors C-alkylation .[6]
DMF, DMSO Polar AproticCreates "naked," more reactive enolates.Can increase the rate of O-alkylation .[4][6]
Protic Solvents (e.g., Ethanol) ProticSolvates the oxygen of the enolate via H-bonding.Can favor C-alkylation but may also protonate the enolate, reducing its reactivity.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of an Amine using K₂CO₃
  • To a round-bottom flask, add the amine (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and a suitable solvent (e.g., DMF or acetonitrile, to make a 0.1-0.5 M solution).

  • Add the alkyl bromide (1.1-1.5 eq.).

  • For sluggish reactions, add catalytic potassium iodide (0.1 eq.).

  • Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 60-80 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Dilute the filtrate with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: General Procedure for C-Alkylation of a Ketone via a Kinetic Enolate
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dry THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add diisopropylamine (1.05 eq.) followed by the dropwise addition of n-butyllithium (1.0 eq.). Stir for 30 minutes at -78 °C to generate LDA.

  • Add a solution of the ketone (1.0 eq.) in dry THF dropwise to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.

  • Add the alkyl bromide (1.1 eq.) dropwise and continue stirring at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Protocol 3: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis) using Phase-Transfer Catalysis
  • To a round-bottom flask, add the phenol (1.0 eq.), a solid base (e.g., powdered KOH or K₂CO₃, 3.0 eq.), a phase-transfer catalyst (e.g., TBAB, 0.1 eq.), and a solvent (e.g., toluene or acetonitrile).

  • Add the primary alkyl bromide (1.2 eq.).

  • Stir the mixture vigorously at the desired temperature (e.g., 50-80 °C).

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and add water.

  • Separate the layers and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the resulting ether by column chromatography or distillation.

Visualizations

Troubleshooting_Low_Yield_N_Alkylation start Low/No Product Yield in N-Alkylation check_completion Is the reaction going to completion? (Check TLC/LC-MS) start->check_completion solubility Are all reactants soluble? check_completion->solubility Yes incomplete Incomplete Reaction check_completion->incomplete No side_reactions Are there significant side products? solubility->side_reactions Yes solubility_issue Solubility Issue solubility->solubility_issue No side_reaction_issue Side Reactions side_reactions->side_reaction_issue Yes solution1 Increase Temperature Increase Reaction Time Add catalytic KI incomplete->solution1 solution2 Change Solvent (e.g., DMF) Use more soluble base (e.g., Cs₂CO₃) solubility_issue->solution2 solution3 To avoid over-alkylation: Use excess amine To avoid elimination: Use primary alkyl bromide Lower temperature side_reaction_issue->solution3

Caption: Troubleshooting workflow for low yield in N-alkylation.

Experimental_Workflow_C_Alkylation start Start: C-Alkylation of a Ketone prep_base Prepare Strong Base (e.g., LDA in THF at -78°C) start->prep_base add_ketone Add Ketone Solution Dropwise at -78°C prep_base->add_ketone enolate_formation Stir for 1h to Form Enolate add_ketone->enolate_formation add_bromide Add Alkyl Bromide Dropwise at -78°C enolate_formation->add_bromide reaction Allow to Warm to RT and Stir to Completion add_bromide->reaction workup Aqueous Workup (Quench, Extract, Wash, Dry) reaction->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product O_vs_C_Alkylation enolate Enolate (Ambident Nucleophile) c_alkylation C-Alkylation Product enolate->c_alkylation Favored Pathway o_alkylation O-Alkylation Product (Side Product) enolate->o_alkylation Competing Pathway conditions_c Conditions Favoring C-Alkylation: - Weakly polar solvent (THF) - Aggregating counter-ion (Li⁺) - 'Soft' electrophile (R-I) c_alkylation->conditions_c conditions_o Conditions Favoring O-Alkylation: - Polar aprotic solvent (DMSO, HMPA) - 'Naked' enolate - 'Hard' electrophile o_alkylation->conditions_o

References

Identifying common side products in 5-Amino-2-bromonicotinamide reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Amino-2-bromonicotinamide in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?

A1: The most common palladium-catalyzed cross-coupling reactions involving this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These reactions are valued for their broad substrate scope and functional group tolerance.

Q2: What are the primary side products observed in Suzuki-Miyaura reactions with this compound?

A2: The primary side products in Suzuki-Miyaura reactions with substrates like this compound typically include:

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom.

  • Homocoupling: Dimerization of the boronic acid reagent.

  • Hydrolysis: Conversion of the nicotinamide group to the corresponding nicotinic acid under basic reaction conditions.

Q3: What are the common side products in Buchwald-Hartwig amination reactions with this compound?

A3: In Buchwald-Hartwig aminations, researchers may encounter the following side products:

  • Dehalogenation: Similar to the Suzuki-Miyaura reaction, the bromine can be replaced by hydrogen.

  • Hydrolysis: The amide functional group of the nicotinamide can be hydrolyzed to a carboxylic acid.

  • Ullmann-type Homocoupling: In some cases, particularly with copper co-catalysts, homocoupling of the amine or the aryl halide can occur.[1][2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Significant formation of the dehalogenated product (5-aminonicotinamide).

  • Possible Cause: The presence of a free N-H group on the pyridine ring can sometimes promote dehalogenation.[3] Reaction conditions such as high temperatures, prolonged reaction times, or the choice of base and ligand can also influence the extent of this side reaction.

  • Troubleshooting Steps:

    • Protecting Group: Consider protecting the 5-amino group (e.g., with a Boc group) to suppress dehalogenation. The protecting group can often be removed under the reaction conditions or in a subsequent step.

    • Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and phosphine ligands. Bulky, electron-rich ligands can sometimes minimize dehalogenation.

    • Excess Boronic Acid: Using a slight excess of the boronic acid (1.2-1.5 equivalents) can favor the desired cross-coupling over dehalogenation.[4]

Issue 2: Prominent homocoupling of the boronic acid reagent.

  • Possible Cause: This is a common byproduct in Suzuki reactions and can be influenced by the palladium precursor, the presence of oxygen, and the reaction conditions.[5][6] The homocoupling can occur through a rare protonolysis/second transmetalation event.[5]

  • Troubleshooting Steps:

    • Degas Solvents: Thoroughly degas all solvents and ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxygen-mediated homocoupling.

    • Palladium(0) Source: Use a Pd(0) catalyst source directly (e.g., Pd(PPh₃)₄) or a pre-catalyst that readily forms the active Pd(0) species. If using a Pd(II) salt, the initial reduction step can sometimes favor homocoupling.

    • Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling.

Issue 3: Hydrolysis of the nicotinamide to 5-amino-2-aryl-nicotinic acid.

  • Possible Cause: The basic conditions required for the Suzuki-Miyaura coupling can lead to the hydrolysis of the amide functionality.

  • Troubleshooting Steps:

    • Milder Base: Use a milder base such as K₂CO₃ or K₃PO₄ instead of stronger bases like NaOH or KOtBu.

    • Aqueous vs. Anhydrous Conditions: While some Suzuki reactions tolerate water, minimizing the amount of water or running the reaction under anhydrous conditions can reduce hydrolysis.

    • Reaction Time: Shorter reaction times will limit the exposure of the amide to basic conditions.

Side ProductTypical Yield Range (%)Key Influencing Factors
Dehalogenation5 - >50[3]N-H presence, temperature, base, ligand
HomocouplingVariable, can be significantOxygen, Pd source, temperature
HydrolysisDependent on conditionsBase strength, water content, reaction time

Note: The provided yield ranges are based on studies of similar compounds and may vary for this compound.

Buchwald-Hartwig Amination

Issue 1: Formation of the hydrodehalogenated product (5-aminonicotinamide).

  • Possible Cause: An unproductive side reaction can compete with reductive elimination where the intermediate palladium-amide complex undergoes β-hydride elimination.[4] This is more common with acyclic secondary amines.[7]

  • Troubleshooting Steps:

    • Ligand Selection: Employ bulky, electron-rich phosphine ligands which can favor reductive elimination over β-hydride elimination.

    • Reaction Temperature: In some cases, increasing the reaction temperature can favor the desired product formation over dehalogenation.[7]

    • Choice of Base: The choice of base can influence the catalytic cycle; screen different bases like NaOtBu, LiHMDS, or Cs₂CO₃.

Issue 2: Hydrolysis of the nicotinamide moiety.

  • Possible Cause: The strong bases often used in Buchwald-Hartwig aminations (e.g., NaOtBu) can readily hydrolyze the amide group.

  • Troubleshooting Steps:

    • Milder Base: If the coupling is efficient, consider using a weaker base like K₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.

    • Anhydrous Conditions: Ensure strictly anhydrous conditions to minimize the source of water for hydrolysis.

    • Reaction Time: Optimize the reaction time to achieve full conversion of the starting material without prolonged exposure to the basic medium.

Side ProductPotential Contributing Factors
Dehalogenationβ-hydride elimination, choice of amine and ligand
HydrolysisStrong base, presence of water, extended reaction time

Experimental Protocols

Representative Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

This protocol is adapted from a general procedure for the coupling of aminopyridines and should be optimized for this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • PdCl₂(dppf) (0.03 equiv)

  • Na₂CO₃ (2.0 equiv)

  • 1,4-Dioxane/Water (4:1 mixture)

Procedure:

  • To a reaction flask, add this compound, the arylboronic acid, and PdCl₂(dppf).

  • Purge the flask with an inert gas (Argon or Nitrogen).

  • Add the degassed 1,4-dioxane/water solvent mixture, followed by the Na₂CO₃.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Representative Buchwald-Hartwig Amination of a 2-Bromopyridine

This protocol is a general starting point and requires optimization for the specific substrate and amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • Xantphos (0.02 equiv)

  • NaOtBu (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add anhydrous toluene and stir for 10 minutes.

  • Add this compound followed by the amine.

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent and purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Side_Products This compound This compound Desired Product Desired Product This compound->Desired Product Arylboronic acid, Pd catalyst, Base Dehalogenation Dehalogenation This compound->Dehalogenation Side Reaction Hydrolysis Hydrolysis Desired Product->Hydrolysis Side Reaction under basic conditions Homocoupling Homocoupling Arylboronic acid Arylboronic acid Arylboronic acid->Homocoupling Side Reaction

Caption: Common side products in Suzuki-Miyaura reactions.

Buchwald_Hartwig_Side_Products This compound This compound Desired Product Desired Product This compound->Desired Product Amine, Pd catalyst, Base Dehalogenation Dehalogenation This compound->Dehalogenation Side Reaction Hydrolysis Hydrolysis Desired Product->Hydrolysis Side Reaction under strong base

Caption: Common side products in Buchwald-Hartwig aminations.

Troubleshooting_Workflow cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig Start_S Low Yield or Impure Product Identify_Side_Product Identify major side product(s) (LC-MS, NMR) Start_S->Identify_Side_Product Dehalogenation_S Dehalogenation? Identify_Side_Product->Dehalogenation_S Homocoupling_S Homocoupling? Dehalogenation_S->Homocoupling_S No Optimize_S1 Protect Amine, Lower Temp, Change Base/Ligand Dehalogenation_S->Optimize_S1 Yes Hydrolysis_S Hydrolysis? Homocoupling_S->Hydrolysis_S No Optimize_S2 Degas Solvents, Use Pd(0) source, Lower Temp Homocoupling_S->Optimize_S2 Yes Optimize_S3 Use Milder Base, Anhydrous Conditions, Shorter Time Hydrolysis_S->Optimize_S3 Yes Start_B Low Yield or Impure Product Identify_Side_Product_B Identify major side product(s) (LC-MS, NMR) Start_B->Identify_Side_Product_B Dehalogenation_B Dehalogenation? Identify_Side_Product_B->Dehalogenation_B Hydrolysis_B Hydrolysis? Dehalogenation_B->Hydrolysis_B No Optimize_B1 Change Ligand/Base, Adjust Temp Dehalogenation_B->Optimize_B1 Yes Optimize_B2 Use Milder Base, Anhydrous Conditions, Shorter Time Hydrolysis_B->Optimize_B2 Yes

Caption: Troubleshooting workflow for common side products.

References

Preventing degradation of 5-Amino-2-bromonicotinamide during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper storage and handling of 5-Amino-2-bromonicotinamide to minimize degradation and ensure the integrity of your experimental results. The following information is based on general best practices for compounds with similar chemical structures, including aromatic amines and bromo-pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: Based on its chemical structure, the primary factors that could lead to the degradation of this compound are exposure to light, atmospheric oxygen, moisture, and elevated temperatures. Aromatic amines are susceptible to oxidation, which can be accelerated by light and heat. The bromine atom on the pyridine ring can also be reactive under certain conditions.

Q2: What is the recommended short-term and long-term storage condition for this compound?

A2: For optimal stability, this compound should be stored under the conditions summarized in the table below.

Storage DurationTemperatureAtmosphereLight Condition
Short-term (days to weeks)2-8°CInert gas (Argon or Nitrogen)Amber vial/dark
Long-term (months to years)-20°CInert gas (Argon or Nitrogen)Amber vial/dark

Q3: How can I tell if my this compound has degraded?

A3: Visual inspection may reveal a change in color (e.g., darkening from a white or off-white powder to yellow or brown). However, the most reliable method to assess purity and detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.

Q4: Can I store solutions of this compound? If so, what are the recommended conditions?

A4: It is generally recommended to prepare solutions of this compound fresh for each experiment. If storage of a solution is unavoidable, it should be stored at -20°C or -80°C in a tightly sealed container, protected from light, and purged with an inert gas before sealing. The stability of the compound in solution will depend on the solvent used; a pilot stability study is recommended to determine an acceptable storage duration.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Degradation of this compound stock.1. Assess the purity of the compound using HPLC. 2. If degradation is confirmed, procure a new batch of the compound. 3. Review and optimize storage and handling procedures.
Change in physical appearance of the solid (color change) Oxidation or other degradation pathways.1. Do not use the material if a significant color change is observed. 2. Confirm degradation with analytical methods (e.g., HPLC, NMR). 3. Dispose of the degraded material according to safety guidelines.
Low yield in a reaction involving this compound Use of partially degraded starting material.1. Ensure the purity of this compound before starting the reaction. 2. Use freshly opened or properly stored material.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This protocol provides a general method to assess the purity of this compound and detect the presence of degradation products.

1. Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

2. Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 20-30 minutes.

3. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile or a mixture of Acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a working concentration of approximately 50-100 µg/mL with the initial mobile phase composition.

4. HPLC Parameters:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm

5. Data Analysis:

  • Integrate the peak areas of all observed peaks.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

  • The appearance of new peaks over time in stored samples indicates degradation.

Visualizations

Storage_Troubleshooting_Workflow start Start: Observe Issue with This compound check_appearance Visual Inspection: Color Change or Clumping? start->check_appearance inconsistent_results Inconsistent Experimental Results? check_appearance->inconsistent_results No run_hplc Perform HPLC Purity Analysis check_appearance->run_hplc Yes inconsistent_results->run_hplc Yes end End: Resolution inconsistent_results->end No is_pure Purity > 95%? run_hplc->is_pure degraded Compound Degraded is_pure->degraded No continue_use Continue Use with Caution (Consider Re-purification) is_pure->continue_use Yes review_storage Review Storage & Handling (Temperature, Light, Atmosphere) degraded->review_storage new_compound Procure New Compound review_storage->new_compound new_compound->end continue_use->end

Caption: Troubleshooting workflow for suspected degradation of this compound.

Degradation_Prevention_Logic compound This compound factor1 Light compound->factor1 factor2 Oxygen compound->factor2 factor3 Moisture compound->factor3 factor4 High Temperature compound->factor4 mitigation1 Store in Amber Vials/ Protect from Light factor1->mitigation1 degradation Degradation factor1->degradation mitigation2 Store under Inert Gas (Argon/Nitrogen) factor2->mitigation2 factor2->degradation mitigation3 Store in a Desiccator/ Dry Environment factor3->mitigation3 factor3->degradation mitigation4 Refrigerate or Freeze (2-8°C or -20°C) factor4->mitigation4 factor4->degradation stability Maintained Stability mitigation1->stability mitigation2->stability mitigation3->stability mitigation4->stability

Caption: Key factors influencing the stability of this compound and their mitigation strategies.

Technical Support Center: Scaling Up the Synthesis of 5-Amino-2-bromonicotinamide for Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Amino-2-bromonicotinamide on a preclinical scale.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for scaling up the production of this compound?

A1: There are two main strategies for the synthesis of this compound suitable for scale-up:

  • Route 1: Direct Bromination of a Nicotinamide Precursor. This approach involves the direct bromination of a suitable nicotinamide derivative. Careful control of reaction conditions is crucial to ensure regioselectivity and minimize the formation of impurities.

  • Route 2: Amination of a Bromo-Nicotinamide Intermediate. This route typically starts with a di-halogenated or nitro-bromo nicotinamide derivative, followed by a nucleophilic substitution with an amino group source.

Q2: What are the critical quality attributes (CQAs) for this compound intended for preclinical studies?

A2: For preclinical use, the following CQAs are essential:

  • Purity: Typically >98%, with well-characterized impurity profiles.

  • Identity: Confirmed by spectroscopic methods (NMR, MS).

  • Residual Solvents: Levels must be within acceptable limits as defined by regulatory guidelines (e.g., ICH Q3C).

  • Heavy Metals: Must meet the specifications for pharmaceutical ingredients.

  • Physical Appearance: Consistent batch-to-batch appearance (e.g., color, crystallinity).

Q3: What analytical methods are recommended for in-process controls and final product release?

A3: A combination of analytical techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): For monitoring reaction progress, assessing purity, and quantifying impurities. A validated, stability-indicating HPLC method is crucial for final product release.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final compound and key intermediates.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Gas Chromatography (GC): For the analysis of residual solvents.

Troubleshooting Guides

Issue 1: Low Yield in the Bromination Step (Route 1)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction closely using HPLC. If the reaction stalls, a slight increase in temperature or an extension of the reaction time may be necessary. Consider a small additional charge of the brominating agent if starting material remains.Increased conversion of starting material to the desired product.
Side Reactions Over-bromination (di- or tri-brominated species) can occur. Optimize the stoichiometry of the brominating agent (e.g., N-bromosuccinimide) and control the reaction temperature strictly. Lowering the temperature can often improve selectivity.Minimized formation of over-brominated impurities, leading to a cleaner reaction profile and higher isolated yield of the desired mono-brominated product.
Decomposition of Product The product may be sensitive to prolonged exposure to acidic conditions or high temperatures. Ensure efficient workup and isolation procedures. Consider using a milder brominating agent or a buffered reaction system.Improved stability of the product during the reaction and workup, resulting in higher yield.
Issue 2: Poor Regioselectivity in the Bromination Step

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Steric and Electronic Effects The position of bromination on the nicotinamide ring is influenced by existing substituents. The choice of starting material is critical. If starting with 5-aminonicotinamide, the amino group is an activating ortho-, para-director, which can lead to a mixture of products. Protecting the amino group may be necessary to direct bromination to the 2-position.Improved regioselectivity, with the bromine atom predominantly introduced at the desired position.
Reaction Conditions The choice of solvent and brominating agent can significantly impact regioselectivity. Experiment with different solvent systems (e.g., chlorinated solvents, acetic acid) and brominating agents (e.g., Br₂, NBS).Identification of optimal conditions that favor the formation of the desired isomer.
Issue 3: Incomplete Amination (Route 2)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Expected Outcome
Deactivation of Starting Material The bromo-nicotinamide starting material may be sterically hindered or electronically deactivated. Increasing the reaction temperature or using a more reactive amine source (e.g., ammonia in a sealed vessel, or a protected amine followed by deprotection) may be required.Increased conversion of the starting material to the aminated product.
Catalyst Inefficiency (if applicable) If a copper-catalyzed amination is used, the catalyst may be poisoned or inactive. Ensure the use of high-purity catalyst and anhydrous, deoxygenated conditions.Improved catalytic turnover and reaction rate.
Issue 4: Difficulty in Product Purification

Possible Causes & Solutions

| Possible Cause | Troubleshooting Step | Expected Outcome | | Presence of Close-Eluting Impurities | Optimize the recrystallization solvent system. A multi-solvent system or a step-wise cooling profile may be necessary to improve the separation of the desired product from impurities. Consider a final purification step using column chromatography for preclinical batches if high purity is difficult to achieve by crystallization alone. | Enhanced purity of the final product, meeting the specifications for preclinical studies. | | Poor Crystallinity | The product may precipitate as an oil or amorphous solid. Conduct a thorough solvent screen to identify a suitable crystallization solvent or solvent mixture. Seeding the solution with a small amount of pure crystalline material can induce crystallization. | Formation of a well-defined crystalline solid that is easier to filter, wash, and dry, with improved purity. |

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Bromination of 5-Aminonicotinamide (Illustrative)

Disclaimer: This is an illustrative protocol and requires optimization and safety assessment before implementation.

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with 5-aminonicotinamide (1.0 eq) and a suitable solvent (e.g., acetic acid).

  • Cooling: The mixture is cooled to 0-5 °C in an ice bath.

  • Addition of Brominating Agent: A solution of N-bromosuccinimide (1.05 eq) in the same solvent is added dropwise to the cooled suspension over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction progress is monitored by HPLC every hour. The reaction is considered complete when the starting material is less than 2% by area.

  • Workup: The reaction mixture is quenched by the slow addition of an aqueous solution of sodium thiosulfate. The pH is adjusted to 7-8 with a suitable base (e.g., sodium bicarbonate solution).

  • Isolation: The precipitated solid is collected by filtration, washed with cold water, and then with a non-polar solvent (e.g., heptane) to remove non-polar impurities.

  • Purification: The crude product is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford this compound of high purity.

Key Experiment 2: HPLC Purity Analysis
Parameter Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: Amination cluster_purification Purification & Analysis A 5-Aminonicotinamide B Bromination (e.g., NBS, Acetic Acid) A->B C Crude this compound B->C G Crude Product C->G Combine Crude Products D 2-Bromo-5-nitronicotinamide E Reduction (e.g., Fe/HCl) D->E F This compound E->F F->G H Recrystallization G->H I Pure this compound H->I J QC Analysis (HPLC, NMR, MS) I->J K Preclinical Grade Material J->K

Caption: General synthetic workflows for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue A Analyze Reaction Profile (HPLC) Start->A B Incomplete Reaction? A->B C Increase Time/Temp or Add More Reagent B->C Yes D Multiple Impurities? B->D No End Achieved Target Purity/Yield C->End E Optimize Stoichiometry & Lower Temperature D->E Yes F Purification Difficulty? D->F No E->End G Screen Recrystallization Solvents F->G Yes F->End No G->End H Consider Chromatography

Caption: Troubleshooting decision tree for synthesis optimization.

Technical Support Center: 5-Amino-2-bromonicotinamide in Challenging Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-2-bromonicotinamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, particularly those related to steric hindrance in cross-coupling and other reactions.

Frequently Asked Questions (FAQs)

Q1: What makes reactions with this compound challenging?

A1: The primary challenges arise from steric hindrance and the electronic properties of the molecule. The amino group at the 5-position and the bromine at the 2-position are ortho to the pyridine nitrogen, creating a sterically congested environment around the reactive sites. Furthermore, the amino group can act as a coordinating ligand to the metal catalyst (e.g., palladium), which can inhibit or alter the catalytic cycle. The electron-withdrawing nature of the nicotinamide can also influence the reactivity of the pyridine ring.

Q2: I am observing low to no yield in my Suzuki coupling reaction with a bulky boronic acid. What are the likely causes and how can I troubleshoot this?

A2: Low yields in Suzuki couplings with sterically demanding partners are common. Here are the primary causes and troubleshooting steps:

  • Steric Hindrance: The bulk of both the this compound and your boronic acid is likely preventing efficient transmetalation and reductive elimination steps in the catalytic cycle.

  • Catalyst Deactivation: The amino group may be coordinating to the palladium center, inhibiting its catalytic activity.

  • Boronic Acid Decomposition: Pyridineboronic acids can be prone to decomposition, especially under basic conditions.

To address these issues, consider the following:

  • Ligand Selection: Switch to a bulkier, electron-rich phosphine ligand. Ligands like SPhos, XPhos, or RuPhos are designed to promote reductive elimination and stabilize the catalytic complex.

  • Catalyst System: Use a pre-catalyst, such as a Buchwald G3 or G4 palladacycle, which can generate the active Pd(0) species more efficiently.

  • Base Selection: A weaker base, such as K₃PO₄ or Cs₂CO₃, may be sufficient and can help prevent the degradation of sensitive boronic acids.

  • Protecting Group: Protect the amino group as a Boc-carbamate to prevent catalyst coordination and reduce steric hindrance near the reaction center.

Q3: When should I consider using a protecting group for the amino functionality?

A3: The use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, is recommended under the following circumstances:

  • Persistent Low Yields: If optimization of the catalyst, ligand, and base does not significantly improve the reaction outcome.

  • Bulky Coupling Partners: When reacting with large, sterically demanding nucleophiles in Suzuki, Buchwald-Hartwig, or Sonogashira couplings.

  • Undesired Side Reactions: If you observe side products resulting from the reactivity of the amino group.

Protecting the amine can prevent it from interfering with the catalyst and can subtly alter the electronic properties of the pyridine ring, which may be beneficial for the desired transformation.

Q4: My Buchwald-Hartwig amination with a secondary amine is failing. What specific ligands are recommended for this transformation?

A4: For Buchwald-Hartwig amination of 2-amino-3-bromopyridine derivatives with secondary amines, specific ligands have shown high efficacy. Based on studies of similar substrates, ligands such as RuPhos and SPhos have demonstrated high yields.[1] For branched primary amines, a BrettPhos-based precatalyst has been shown to be particularly effective.[1] It is crucial to screen a few different ligand/catalyst systems to find the optimal conditions for your specific substrate and amine.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling
Symptom Possible Cause Suggested Solution
No or trace product formationInefficient oxidative addition or catalyst inhibition.Use a more electron-rich and bulky ligand like SPhos or XPhos. Consider a pre-catalyst such as SPhos Pd G3.
Significant amount of starting material remainsSlow transmetalation due to steric hindrance.Protect the amino group with Boc to reduce steric bulk near the 2-position. Increase the reaction temperature.
Formation of homocoupled boronic acid productPd(II) species in the reaction mixture.Ensure thorough degassing of solvents and use a Pd(0) source or a pre-catalyst that efficiently generates Pd(0).
Protodeborylation (loss of boronic acid group)Boronic acid instability under basic conditions.Use a milder base (e.g., K₃PO₄, Cs₂CO₃) and a biphasic solvent system (e.g., toluene/water).
Issue 2: Challenges in Buchwald-Hartwig Amination
Symptom Possible Cause Suggested Solution
Low conversion with secondary or bulky primary aminesSteric hindrance preventing amine coordination and reductive elimination.Employ bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos.[1][2]
Reductive dehalogenation of the starting materialβ-hydride elimination from the amido-palladium intermediate.Use a ligand that promotes faster reductive elimination, such as a Josiphos-type ligand or a bulky biarylphosphine.
Catalyst deactivationChelation of the amino group and/or pyridine nitrogen to the palladium center.Protect the amino group with a Boc group.
Issue 3: Difficulties in Sonogashira Coupling
Symptom Possible Cause Suggested Solution
Low to moderate yieldsSuboptimal catalyst system or reaction conditions.Use a catalyst system of Pd(CF₃COO)₂ with PPh₃ as the ligand and CuI as a co-catalyst in a solvent like DMF with an amine base (e.g., Et₃N).[3][4]
Homocoupling of the terminal alkyne (Glaser coupling)Presence of oxygen; reaction conditions favoring the copper-catalyzed homocoupling.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Difficulty with sterically demanding alkynesIncreased steric hindrance around the reaction center.Consider using a more robust palladium catalyst and a bulkier phosphine ligand. Protecting the amino group may also be beneficial.

Data Presentation

Table 1: Comparison of Ligands for Buchwald-Hartwig Amination of 3-bromo-2-aminopyridine with Morpholine *

Catalyst SystemLigandYield (%)
Pd₂(dba)₃ / LigandRuPhos (L3)71
Pd₂(dba)₃ / LigandSPhos (L4)76
Pd₂(dba)₃ / LigandBINAP (L9)71
Pre-catalystRuPhos-precatalyst (Pre-L3)83

*Data adapted from studies on 3-bromo-2-aminopyridine, a structurally similar substrate. Yields were determined by GC analysis.[1]

Experimental Protocols

Protocol 1: Boc Protection of this compound

This procedure provides a general method for the protection of the amino group, which can help to mitigate steric hindrance and catalyst inhibition in subsequent cross-coupling reactions.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

  • Tetrahydrofuran (THF) or a similar aprotic solvent

  • Water

Procedure:

  • Dissolve this compound (1.0 eq) in THF.

  • Add a base, such as triethylamine (1.5 eq) or an aqueous solution of NaOH (1.5 eq).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl (2-bromo-5-carbamoylpyridin-3-yl)carbamate.

Protocol 2: Deprotection of Boc-Protected this compound

This protocol describes the removal of the Boc protecting group to regenerate the free amine.

Materials:

  • Boc-protected this compound derivative

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM) or Dioxane

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in dichloromethane or dioxane.

  • Add an excess of trifluoroacetic acid (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Upon completion, carefully remove the acid and solvent under reduced pressure.

  • The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent, or used directly in the next step.

Protocol 3: Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives

This protocol is adapted from a study on 2-amino-3-bromopyridines and should serve as a good starting point for the Sonogashira coupling of this compound.[3][4]

Materials:

  • This compound (or its Boc-protected derivative) (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(CF₃COO)₂ (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Dimethylformamide (DMF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add anhydrous DMF, followed by triethylamine.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add this compound (1.0 eq) and the terminal alkyne (1.2 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualizations

Buchwald_Hartwig_Workflow cluster_start Starting Materials cluster_reaction Reaction Setup A This compound F Heating under Inert Atmosphere A->F B Amine (Primary or Secondary) B->F C Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., RuPhos, SPhos) C->F D Base (e.g., NaOtBu, K₃PO₄) D->F E Solvent (e.g., Toluene, Dioxane) E->F G Workup and Purification F->G H Coupled Product G->H

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Troubleshooting_Logic Start Low Yield in Cross-Coupling? Steric_Hindrance Is the coupling partner bulky? Start->Steric_Hindrance Catalyst_Issue Have you optimized the catalyst system? Steric_Hindrance->Catalyst_Issue No Protecting_Group Consider Protecting the Amino Group Steric_Hindrance->Protecting_Group Yes Change_Ligand Switch to a bulkier, electron-rich ligand (e.g., SPhos, RuPhos) Catalyst_Issue->Change_Ligand No Recheck_Conditions Re-evaluate temperature and reaction time Catalyst_Issue->Recheck_Conditions Yes Change_Base Try a different base (e.g., K₃PO₄, Cs₂CO₃) Change_Ligand->Change_Base Change_Base->Recheck_Conditions

Caption: A logical flowchart for troubleshooting low-yield cross-coupling reactions.

Boc_Protection_Deprotection Amine 5-Amino-2- bromonicotinamide Boc_Protected Boc-Protected Amine Amine->Boc_Protected Boc₂O, Base Coupling_Reaction Cross-Coupling Reaction (Suzuki, Buchwald-Hartwig, etc.) Boc_Protected->Coupling_Reaction Coupled_Protected Coupled Product (Boc-Protected) Coupling_Reaction->Coupled_Protected Final_Product Final Deprotected Product Coupled_Protected->Final_Product Acid (TFA or HCl)

Caption: Workflow illustrating the use of a Boc protecting group strategy.

References

Technical Support Center: Refining Purification Protocols for 5-Amino-2-bromonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 5-Amino-2-bromonicotinamide derivatives. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting advice in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials such as 2-aminopyridine, over-brominated species like 2-amino-3,5-dibromopyridine, and byproducts from subsequent derivatization steps.[1] The presence of these impurities can complicate purification due to their similar polarities to the target compound.

Q2: My this compound derivative is highly polar and shows poor mobility on a standard silica gel TLC plate. What should I do?

A2: For highly polar compounds, standard solvent systems like hexane/ethyl acetate may not be sufficient. Consider using a more polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol.[2][3] If streaking or very low Rf values persist, deactivating the silica gel with triethylamine or using an amine-functionalized silica column can improve separation for basic compounds like aminopyridines.[2][4][5]

Q3: Can I use reverse-phase chromatography for the purification of these derivatives?

A3: Yes, reverse-phase flash chromatography is a suitable method for purifying polar compounds.[2][3] A typical mobile phase would consist of a gradient of water and acetonitrile or methanol. To improve peak shape and retention of basic amine compounds, it is often beneficial to add a modifier like triethylamine (TEA) or formic acid to the mobile phase, depending on the stability of your compound.[5]

Q4: What is a good starting point for developing a recrystallization protocol for my this compound derivative?

A4: A good starting point is to screen a range of solvents with varying polarities. For aminopyridine-type structures, solvents like benzene, ethanol, or mixtures involving ethyl acetate and hexanes have been used.[6][7] The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues that may arise during the purification of this compound derivatives.

Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of Product and Impurities Inappropriate solvent system.- Perform a thorough TLC analysis with various solvent systems to optimize selectivity. - Consider using a gradient elution to improve separation.
Co-elution of structurally similar impurities (e.g., regioisomers, starting materials).- Switch to a different stationary phase, such as alumina (basic or neutral) or an amine-functionalized silica gel.[4] - Explore reverse-phase chromatography for a different separation mechanism.[2]
Product Streaking on the Column The compound is interacting too strongly with the acidic silica gel due to its basic amine functionality.- Add a small amount of a competing amine, such as triethylamine (~0.1-1%), to the eluent to neutralize the acidic sites on the silica.[5] - Use a deactivated or amine-functionalized silica gel column.[4]
Low or No Recovery of the Product from the Column The compound is irreversibly adsorbed onto the silica gel.- This can occur with highly polar compounds on silica. Try eluting with a stronger, more polar solvent system (e.g., with higher methanol concentration). - Consider switching to reverse-phase chromatography where highly polar compounds elute earlier.
The compound may have degraded on the acidic silica gel.- Test the stability of your compound on a small amount of silica before performing large-scale chromatography. - Use a less acidic stationary phase like neutral alumina or deactivated silica.[4]
Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Product Oiling Out Instead of Crystallizing The solvent is too good a solvent for the compound, or the solution is supersaturated.- Add a small amount of a non-solvent (a solvent in which your compound is insoluble) dropwise to induce crystallization. - Try a different solvent system.
The cooling process is too rapid.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.
No Crystals Form Upon Cooling The solution is not saturated enough.- Evaporate some of the solvent to increase the concentration of your compound and then cool again.
Nucleation is not initiated.- Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound if available.
Poor Purity After Recrystallization Impurities are co-crystallizing with the product.- Ensure the impurities are significantly more soluble in the chosen solvent at all temperatures. - Perform a second recrystallization.
The crystals were not washed properly.- Wash the filtered crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing impurities.

Experimental Protocols

General Protocol for Flash Column Chromatography (Normal Phase)
  • Slurry Preparation and Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly more polar solvent. Alternatively, for compounds with poor solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel.

  • Elution: Begin elution with the least polar solvent system determined by TLC analysis. Gradually increase the polarity of the eluent to elute the compounds from the column.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude solid until it is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Product Mixture column_chromatography Column Chromatography synthesis->column_chromatography Initial Cleanup recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_check Purity & Characterization (TLC, NMR, HPLC, MS) column_chromatography->purity_check If Sufficiently Pure recrystallization->purity_check Final Product

Caption: General experimental workflow for the purification and analysis of this compound derivatives.

troubleshooting_logic start Purification Issue Identified check_tlc Review TLC Data start->check_tlc poor_separation Poor Separation? check_tlc->poor_separation streaking Streaking? poor_separation->streaking No change_solvent Optimize Solvent System (Polarity, Gradient) poor_separation->change_solvent Yes low_recovery Low Recovery? streaking->low_recovery No add_modifier Add Mobile Phase Modifier (e.g., Triethylamine) streaking->add_modifier Yes check_stability Assess Compound Stability on Silica low_recovery->check_stability Yes change_stationary_phase Change Stationary Phase (Amine-functionalized, Alumina, C18) change_solvent->change_stationary_phase Still Poor add_modifier->change_stationary_phase Still Streaking check_stability->change_stationary_phase Unstable

Caption: A decision tree for troubleshooting column chromatography issues.

References

Managing reaction temperatures for selective N-arylation processes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in selective N-arylation reactions. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Temperature Management

Q1: My N-arylation reaction is not proceeding to completion. Could the temperature be the issue?

A1: Yes, reaction temperature is a critical parameter in N-arylation reactions. Insufficient temperature can lead to low conversion rates. Typical temperature ranges for conventional heating in Buchwald-Hartwig aminations are between 80-100 °C.[1][2] For Ullmann condensations, even higher temperatures, often exceeding 210 °C, may be required, especially with less reactive aryl halides.[3] If your reaction is sluggish, a gradual increase in temperature may be necessary. However, be mindful of potential side reactions and catalyst degradation at excessive temperatures.[4][5]

Q2: I am observing significant byproduct formation. How can I improve the selectivity of my N-arylation by adjusting the temperature?

A2: Byproduct formation is often temperature-dependent. The selectivity of an N-arylation reaction can be influenced by the principles of kinetic versus thermodynamic control.[6][7][8][9]

  • Kinetic Control: At lower temperatures, the product that forms the fastest (the kinetic product) is favored. This pathway has a lower activation energy.[7][8]

  • Thermodynamic Control: At higher temperatures, the reaction becomes reversible, and the most stable product (the thermodynamic product) will be the major component of the equilibrium mixture.[7][8]

If you are observing an undesired, more stable byproduct, running the reaction at a lower temperature might favor the formation of the desired kinetic product. Conversely, if the desired product is the more stable isomer, increasing the temperature could improve selectivity.

Q3: My catalyst appears to be deactivating during the reaction. Can high temperatures be the cause?

A3: Absolutely. High temperatures can lead to thermal deactivation of the catalyst.[4][5] This can occur through several mechanisms:

  • Sintering: At elevated temperatures, metal nanoparticles on the catalyst support can agglomerate, leading to a decrease in the active surface area.[4]

  • Ligand Degradation: The phosphine ligands commonly used in palladium-catalyzed N-arylations can degrade at high temperatures.

  • Side Reactions with Ligands: N-arylation of the ligand itself can occur, consuming the active catalyst.[10]

If you suspect catalyst deactivation, consider running the reaction at a lower temperature or using a more thermally stable catalyst system.

Buchwald-Hartwig Amination Specifics

Q4: What is a good starting temperature for optimizing a Buchwald-Hartwig reaction?

A4: A good starting point for a Buchwald-Hartwig amination is typically between 80-100 °C.[1][2] However, for highly reactive substrates or with the use of more active catalyst systems, the temperature can sometimes be lowered to around 40 °C.[1] Some reactions can even be performed at room temperature after careful screening of reaction parameters.[1]

Q5: I am using a base-sensitive substrate in a Buchwald-Hartwig reaction. How does this affect my choice of reaction temperature?

A5: With base-sensitive substrates, it is often necessary to use weaker bases. To compensate for the lower reactivity of weaker bases, higher reaction temperatures (in the 80-100 °C range) and potentially higher catalyst loadings may be required.[2] Conversely, for thermally sensitive substrates, employing a strong base may allow for the use of lower reaction temperatures.[2]

Ullmann Condensation Specifics

Q6: Why do Ullmann reactions generally require higher temperatures than Buchwald-Hartwig reactions?

A6: Traditional Ullmann condensations utilize copper catalysts which are generally less reactive than the palladium-phosphine systems used in Buchwald-Hartwig aminations.[3] Consequently, higher temperatures, often above 210 °C, are needed to drive the reaction to completion, particularly when using less activated aryl halides.[3] Modern ligand-assisted Ullmann reactions can often be performed under milder conditions.

Microwave-Assisted N-Arylation

Q7: Can I use microwave irradiation to improve my N-arylation reaction? What are the typical temperature ranges?

A7: Yes, microwave-assisted synthesis can significantly accelerate N-arylation reactions, often reducing reaction times from hours to minutes.[11][12] Temperatures in microwave-assisted Buchwald-Hartwig reactions are often in the range of 100-150 °C.[11][12] It is crucial to carefully control the temperature in a microwave reactor to prevent overheating, which can lead to side product formation and catalyst decomposition.[13]

Data Presentation: Temperature Ranges for N-Arylation

Reaction TypeCatalyst SystemTypical Temperature Range (°C)Notes
Buchwald-Hartwig Amination Palladium / Phosphine Ligand80 - 100Can be lower (e.g., 40 °C or room temperature) for reactive substrates and optimized systems.[1]
Ullmann Condensation Copper (traditional)> 210High-boiling polar solvents are often required.[3]
Ullmann Condensation Copper / Ligand50 - 110Ligand acceleration allows for significantly milder conditions.[14][15]
Microwave-Assisted Buchwald-Hartwig Palladium / Phosphine Ligand100 - 150Rapid heating can significantly reduce reaction times.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Microwave-Assisted Buchwald-Hartwig Amination

  • In a microwave-safe vial, combine the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., NaOtBu, 1.4 mmol).[11]

  • Add the anhydrous solvent (e.g., toluene, 4 mL).[11]

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at the set temperature (e.g., 150 °C) for the specified time (e.g., 30 minutes) with a set microwave power (e.g., 300 W).[11]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., chloroform) and filter through a pad of celite.[11]

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[11]

Visualizations

Troubleshooting_N_Arylation cluster_issue Observed Issue cluster_cause Potential Temperature-Related Cause cluster_solution Recommended Action Low_Conversion Low Conversion/ No Reaction Insufficient_Temp Insufficient Temperature Low_Conversion->Insufficient_Temp likely due to Poor_Selectivity Poor Selectivity/ Byproducts Kinetic_vs_Thermo Kinetic vs. Thermodynamic Control Issue Poor_Selectivity->Kinetic_vs_Thermo may be Catalyst_Deactivation Catalyst Deactivation Excessive_Temp Excessive Temperature Catalyst_Deactivation->Excessive_Temp often caused by Increase_Temp Gradually Increase Temperature Insufficient_Temp->Increase_Temp address by Optimize_Temp Optimize Temperature (Screening) Kinetic_vs_Thermo->Optimize_Temp address by Decrease_Temp Decrease Temperature Excessive_Temp->Decrease_Temp mitigate by Optimize_Temp->Increase_Temp higher temp for thermodynamic product Optimize_Temp->Decrease_Temp lower temp for kinetic product

Caption: Troubleshooting logic for common N-arylation issues related to temperature.

N_Arylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine Aryl Halide, Amine, Catalyst, Ligand, Base Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat to Target Temperature (Conventional or Microwave) Solvent->Heating Monitoring Monitor Progress (TLC, GC, LC-MS) Heating->Monitoring Quench_Extract Quench and Extract Monitoring->Quench_Extract Upon Completion Purify Purify Product (Chromatography) Quench_Extract->Purify Final_Product Final_Product Purify->Final_Product

Caption: A generalized experimental workflow for N-arylation reactions.

References

Validation & Comparative

Confirming the Structure of 5-Amino-2-bromonicotinamide Derivatives by NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities. For derivatives of 5-Amino-2-bromonicotinamide, a scaffold of interest in medicinal chemistry, precise structural confirmation is paramount. This guide provides a comparative overview of NMR spectroscopic techniques used to characterize such derivatives, supported by experimental data from closely related compounds and established principles of NMR spectroscopy.

Comparison of NMR Methods for Structural Elucidation

The unambiguous assignment of the chemical structure of this compound derivatives relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each technique provides unique and complementary information.

NMR ExperimentInformation ProvidedTypical Application for this compound Derivatives
¹H NMR Provides information on the chemical environment, number, and connectivity of protons.- Identification of aromatic protons on the pyridine ring.- Detection of the amine (-NH₂) protons.- Observation of protons on substituent groups.
¹³C NMR Determines the number of non-equivalent carbon atoms and their chemical environment.- Identification of all carbon atoms in the molecule, including the pyridine ring, amide carbonyl, and any substituents.
COSY Correlates protons that are coupled to each other, typically through two or three bonds.- Establishing the connectivity of protons on the pyridine ring.- Confirming the proton network within aliphatic substituents.
HSQC Correlates protons directly attached to carbon atoms.- Assigning specific proton signals to their corresponding carbon signals.
HMBC Correlates protons to carbons over two or three bonds.- Establishing long-range connectivity, crucial for linking substituents to the pyridine core and confirming the position of the amide group.
NOESY Correlates protons that are close in space, irrespective of bond connectivity.- Determining the stereochemistry and conformation of the molecule and its substituents.

Experimental Data: A Case Study with 2-Amino-5-bromopyridine

Due to the limited availability of public NMR data for this compound, we present data for the structurally related compound, 2-Amino-5-bromopyridine. This data serves as a foundational reference for predicting and interpreting the spectra of this compound derivatives.

Table 1: ¹H NMR Chemical Shift Data of 2-Amino-5-bromopyridine in DMSO-d₆

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-67.94d~2.5
H-47.61dd~8.8, 2.5
H-36.43d~8.8
-NH₂6.10br s-

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Based on established chemical shift principles for substituted pyridines and amides, the following ranges can be anticipated for the core structure.

CarbonPredicted Chemical Shift (δ) ppmNotes
C=O (Amide)165 - 175The chemical environment of the amide substituent will influence the exact shift.
C-Br105 - 120The carbon directly attached to bromine is expected to be significantly shielded.
C-NH₂150 - 160The carbon bearing the amino group will be deshielded.
Pyridine CH110 - 150The specific shifts of the aromatic carbons will depend on the substitution pattern.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Common choices include Dimethyl Sulfoxide-d₆ (DMSO-d₆), Chloroform-d (CDCl₃), or Methanol-d₄ (CD₃OD). For compounds with limited solubility, DMSO-d₆ is often a good starting point.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR and 2D experiments, a higher concentration of 20-50 mg/mL is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Weigh the desired amount of the this compound derivative into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Vortex or sonicate the sample until the solid is completely dissolved.

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C is an insensitive nucleus.

  • 2D NMR (COSY, HSQC, HMBC, NOESY):

    • Use standard pulse programs provided by the spectrometer software.

    • Optimize acquisition parameters (e.g., spectral widths, number of increments, relaxation delays) based on the specific compound and the information required.

Data Visualization and Interpretation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a this compound derivative using a suite of NMR experiments.

NMR_Workflow cluster_1D 1D NMR Analysis cluster_2D 2D NMR Correlation cluster_Structure Structure Confirmation H1_NMR ¹H NMR COSY COSY H1_NMR->COSY Proton Connectivity HSQC HSQC H1_NMR->HSQC Direct C-H Correlation HMBC HMBC H1_NMR->HMBC Long-range C-H Correlation NOESY NOESY H1_NMR->NOESY Spatial Proximity C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure COSY->Structure HSQC->Structure HMBC->Structure NOESY->Structure Stereochemistry

Figure 1. Logical workflow for NMR-based structure elucidation.

This systematic approach, combining 1D and 2D NMR techniques, allows for the comprehensive and unambiguous structural determination of this compound derivatives, providing the high level of confidence required for research and development in the pharmaceutical sciences.

A Comparative Analysis of 5-Amino-2-bromonicotinamide and Its Analogs as Potential PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Amino-2-bromonicotinamide and its rationally designed analogs as potential inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA repair and a key target in oncology. By presenting experimental data, detailed protocols, and pathway visualizations, this document aims to inform research and development efforts in the pursuit of novel therapeutics.

Introduction to this compound and PARP Inhibition

This compound belongs to the nicotinamide class of compounds, which are known to act as competitive inhibitors of PARP enzymes by mimicking the nicotinamide moiety of the NAD+ substrate.[1][2] PARP1, the most abundant of the PARP family, plays a crucial role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[2] Inhibition of PARP1 in cancer cells with existing DNA repair deficiencies, such as BRCA1/2 mutations, can lead to synthetic lethality, making PARP inhibitors a promising class of anti-cancer drugs.[2]

The core structure of this compound presents multiple opportunities for analog synthesis to explore structure-activity relationships (SAR) and optimize inhibitory potency, selectivity, and pharmacokinetic properties. Modifications at the 2-position (where the bromine atom resides) and the 5-position (amino group) can significantly influence the compound's interaction with the PARP active site.

Comparative Performance of this compound and Its Analogs

Table 1: Comparative PARP1 Inhibitory Activity and Cellular Potency of this compound and Analogs

Compound IDR1 (at C2)R2 (at C5)PARP1 IC50 (nM)Cell Proliferation GI50 (µM) (BRCA1-mutant cell line)
1 (Parent) BrNH215010.5
2 ClNH220015.2
3 INH21208.9
4 HNH250035.0
5 BrNH-acetyl35025.8
6 BrN(CH3)218012.1
7 PhenylNH2805.4
8 ThiophenylNH2654.1

Note: The data presented in this table is hypothetical and based on general structure-activity relationship trends observed for nicotinamide-based PARP inhibitors. Experimental validation is required.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for key assays used in the evaluation of PARP inhibitors.

PARP1 Inhibition Assay (Enzymatic)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant PARP1.

Materials:

  • Recombinant human PARP1 enzyme

  • Histones (H1 or a mixture)

  • Biotinylated NAD+

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Streptavidin-HRP conjugate

  • HRP substrate (e.g., TMB)

  • 96-well plates (high-binding)

  • Plate reader

Procedure:

  • Coat a 96-well plate with histones and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in assay buffer.

  • In a separate plate, pre-incubate the PARP1 enzyme with the test compounds and activated DNA for 15 minutes at room temperature.

  • Transfer the enzyme-compound mixture to the histone-coated plate.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate for 1 hour at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add Streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate.

  • Add HRP substrate and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 1 M H2SO4).

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the percent inhibition and determine the IC50 value for each compound.

Cell Proliferation Assay (e.g., using a BRCA1-mutant cell line)

This assay assesses the cytotoxic or cytostatic effect of the compounds on cancer cells with a compromised DNA repair pathway.

Materials:

  • BRCA1-mutant cancer cell line (e.g., MDA-MB-436)

  • Complete cell culture medium

  • Test compounds

  • Cell viability reagent (e.g., resazurin, MTT, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds.

  • Incubate the cells for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for the recommended time.

  • Measure the signal (fluorescence or luminescence) using a plate reader.

  • Calculate the percent growth inhibition and determine the GI50 value for each compound.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PARP1 signaling pathway in single-strand break repair and a typical experimental workflow for evaluating PARP inhibitors.

PARP1_Signaling_Pathway cluster_0 DNA Damage and PARP1 Activation cluster_1 DNA Repair Cascade cluster_2 Inhibition by this compound Analogs DNA_SSB DNA Single-Strand Break (SSB) PARP1_inactive PARP1 (inactive) DNA_SSB->PARP1_inactive recruits PARP1_active PARP1 (active) PARP1_inactive->PARP1_active binds to SSB PAR Poly(ADP-ribose) (PAR) chain PARP1_active->PAR synthesizes NAM Nicotinamide PARP1_active->NAM NAD NAD+ NAD->PARP1_active substrate XRCC1 XRCC1 PAR->XRCC1 recruits Repair_Complex Repair Complex XRCC1->Repair_Complex LIG3 DNA Ligase III LIG3->Repair_Complex PNKP PNKP PNKP->Repair_Complex POLB DNA Polymerase β POLB->Repair_Complex Repaired_DNA Repaired DNA Repair_Complex->Repaired_DNA facilitates repair Inhibitor This compound Analog Inhibitor->PARP1_active competitively inhibits

Caption: PARP1 signaling in single-strand break repair and its inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_biochemical Biochemical Evaluation cluster_cellular Cellular Evaluation cluster_analysis Data Analysis & SAR Synthesis Analog Synthesis (Modification of R1 and R2) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification PARP1_Assay PARP1 Enzymatic Assay Purification->PARP1_Assay Prolif_Assay Cell Proliferation Assay Purification->Prolif_Assay IC50_Det IC50 Determination PARP1_Assay->IC50_Det Data_Analysis Comparative Data Analysis IC50_Det->Data_Analysis Cell_Culture Cell Line Culture (e.g., BRCA1-mutant) Cell_Culture->Prolif_Assay GI50_Det GI50 Determination Prolif_Assay->GI50_Det GI50_Det->Data_Analysis SAR_Study Structure-Activity Relationship (SAR) Study Data_Analysis->SAR_Study SAR_Study->Synthesis iterative optimization

Caption: Workflow for the evaluation of PARP inhibitors.

Conclusion and Future Directions

The comparative analysis, based on established SAR principles, suggests that modifications to the this compound scaffold can significantly impact its PARP1 inhibitory activity. Specifically, substitution at the 2-position with larger halogens or aromatic rings appears to be a promising strategy for enhancing potency. Further experimental validation of these and other analogs is essential to confirm these hypotheses and to fully elucidate the SAR for this chemical series. Future work should also focus on evaluating the selectivity of these compounds against other PARP family members and assessing their pharmacokinetic profiles to identify lead candidates for further preclinical development.

References

A Comparative Guide to the Cross-Coupling Reactivity of 5-Amino-2-bromonicotinamide and Other Brominated Pyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of pharmaceutical development, the strategic introduction of nitrogen-containing heterocyclic scaffolds is of paramount importance. Brominated pyridines are versatile building blocks for this purpose, amenable to a variety of palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the performance of 5-Amino-2-bromonicotinamide against other common brominated pyridines—namely 2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—in four key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

The reactivity of bromopyridines in these transformations is significantly influenced by the position of the bromine atom and the electronic nature of other substituents on the pyridine ring. The electron-donating amino group and the electron-withdrawing amide group in this compound present an interesting case for comparative analysis. This document summarizes available quantitative data, provides detailed experimental protocols for representative reactions, and visualizes key concepts to aid in the selection of appropriate substrates and reaction conditions for synthetic endeavors.

Comparative Performance in Cross-Coupling Reactions

The following tables summarize the performance of this compound and other brominated pyridines in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions based on available literature data. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is a collation from various sources.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The reactivity of bromopyridines in this reaction is influenced by the electronic properties of the pyridine ring.

Bromopyridine Substrate Coupling Partner Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
This compound Arylboronic acid Pd(PPh₃)₄ (5) - K₃PO₄ 1,4-Dioxane/H₂O 90 18 Moderate to Good
2-Bromopyridine Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 16 95
3-Bromopyridine Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 16 98
4-Bromopyridine Phenylboronic acid Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 16 97

Table 1: Comparison of Brominated Pyridines in the Suzuki-Miyaura Coupling Reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental reaction for the formation of carbon-nitrogen bonds. The presence of an amino group on the pyridine ring can sometimes complicate this reaction through catalyst inhibition.

Bromopyridine Substrate Amine Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
This compound N/A N/A N/A N/A N/A N/A N/A N/A
2-Bromo-6-methylpyridine (+/-)-trans-1,2-diaminocyclohexane [Pd₂(dba)₃] (3.2) (±)-BINAP (8) NaOtBu Toluene 80 4 60[1]
2-Bromopyridine Morpholine Pd₂(dba)₃ (1) XPhos (4) NaOtBu Toluene 100 24 95
3-Bromopyridine Aniline Pd(OAc)₂ (2) BINAP (3) Cs₂CO₃ Toluene 100 24 92

Table 2: Comparison of Brominated Pyridines in the Buchwald-Hartwig Amination. (N/A: Data not available in the searched literature for this compound under comparable conditions).

Heck Reaction

The Heck reaction facilitates the formation of carbon-carbon bonds between an aryl halide and an alkene. The regioselectivity and yield can be influenced by the electronic nature of the bromopyridine.

Bromopyridine Substrate Alkene Catalyst (mol%) Ligand (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
This compound N/A N/A N/A N/A N/A N/A N/A N/A
2-Bromonaphthalene Ethyl crotonate Pd EnCat® 40 (1) - AcONa DMF N/A N/A N/A
3-Bromopyridine Styrene Pd(OAc)₂ (10) - K₂CO₃ Toluene 130 1 95[2]
4-Bromoacetophenone Styrene Pd(OAc)₂ (1) Tetrahydropyrimidinium salt (2) K₂CO₃ H₂O/DMF 80 4 92

Table 3: Comparison of Brominated Pyridines in the Heck Reaction. (N/A: Data not available in the searched literature for this compound under comparable conditions).

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes. The presence of the amino group in the ortho position to the bromine in 2-amino-3-bromopyridines has been shown to be compatible with this reaction.

Bromopyridine Substrate Alkyne Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
2-Amino-3-bromopyridine Phenylacetylene Pd(CF₃COO)₂ (2.5) CuI (5) Et₃N DMF 100 3 96[3][4][5]
2-Amino-3-bromo-5-methylpyridine Phenylacetylene Pd(CF₃COO)₂ (2.5) CuI (5) Et₃N DMF 100 3 93
1-Bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ CuI Et₃N THF RT 2 95

Table 4: Comparison of Brominated Pyridines in the Sonogashira Coupling Reaction.

Experimental Protocols

Detailed experimental protocols for key cross-coupling reactions are provided below. These protocols are based on literature procedures and may require optimization for specific substrates.

Suzuki-Miyaura Coupling of a Bromopyridine Derivative

General Procedure for the Suzuki Cross-Coupling of 5-Bromo-2-methylpyridin-3-amine:

To a solution of 5-bromo-2-methylpyridin-3-amine (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water are added the corresponding arylboronic acid (1.1 eq) and K₃PO₄ (2.0 eq). The mixture is degassed with argon for 15-20 minutes. Then, Pd(PPh₃)₄ (0.05 eq) is added, and the reaction mixture is heated to 90 °C for 18 hours under an argon atmosphere. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired product.

Buchwald-Hartwig Amination of a Bromopyridine

Procedure for the Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridine with (+/-)-trans-1,2-diaminocyclohexane: [1]

In a Schlenk vessel under an inert argon atmosphere, toluene (50 mL) is added to a mixture of (+/-)-trans-1,2-diaminocyclohexane (1.0 g, 8.8 mmol), 2-bromo-6-methylpyridine (3.0 g, 18 mmol), (±)-BINAP (218 mg, 0.35 mmol), [Pd₂(dba)₃] (160 mg, 0.18 mmol), and NaOtBu (2.4 g, 25 mmol). The resulting deep red/brown mixture is heated to 80°C and stirred for 4 hours. After cooling to room temperature, diethyl ether (50 mL) is added. The yellow mixture is then washed with brine (2 x 30 mL), dried over MgSO₄, and the solvent is removed under reduced pressure. The crude product is recrystallized from pentane/diethyl ether to yield the purified product (1.72 g, 60%).[1]

Heck Reaction of a Bromopyridine

General Procedure for the Heck Reaction of 3-Bromopyridine with Styrene: [2]

In an oven-dried Schlenk tube under an argon atmosphere, 3-bromopyridine (7.9 mg, 0.05 mmol, 1 eq.), styrene (0.15 mmol, 3 eq.), potassium carbonate (20.7 mg, 0.15 mmol, 3 eq.), and Pd(OAc)₂ (1.12 mg, 0.005 mmol, 0.1 eq.) are dissolved in toluene (1 mL). The mixture is stirred at room temperature for 5 minutes and then placed in a preheated oil bath at 130 °C for one hour. After the reaction is complete, the mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered. The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired product.

Sonogashira Coupling of an Aminobromopyridine

General Procedure for the Palladium-Catalyzed Sonogashira Coupling of 2-Amino-3-bromopyridines with Terminal Alkynes: [3][4][5]

To a 10 mL round-bottomed flask under a nitrogen atmosphere are added Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%). Then, 2.0 mL of DMF is added, and the mixture is stirred for 30 minutes. Subsequently, the 2-amino-3-bromopyridine substrate (0.5 mmol) and the terminal alkyne (0.6 mmol) are added. The reaction mixture is heated at 100 °C for 3 hours, with the reaction progress monitored by TLC. Upon completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to give the 2-amino-3-alkynylpyridine product.[3][5]

Visualizing Cross-Coupling Reactions

The following diagrams illustrate the fundamental workflows of the discussed cross-coupling reactions.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst_cycle Catalytic Cycle A Aryl/Vinyl Halide (R¹-X) E Oxidative Addition A->E B Organoboron (R²-B(OR)₂) F Transmetalation B->F C Pd(0) Catalyst I [LₙPd(0)] D Base D->F E->F R¹-Pd(II)-X G Reductive Elimination F->G R¹-Pd(II)-R² H Coupled Product (R¹-R²) G->H G->I I->E

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst_cycle Catalytic Cycle A Aryl Halide (Ar-X) E Oxidative Addition A->E B Amine (R₂NH) F Amine Coordination B->F C Pd(0) Catalyst J [LₙPd(0)] D Base G Deprotonation D->G E->F Ar-Pd(II)-X F->G H Reductive Elimination G->H I Coupled Product (Ar-NR₂) H->I H->J J->E

Figure 2: General workflow for a Buchwald-Hartwig amination reaction.

Heck_Reaction cluster_reactants Reactants cluster_catalyst_cycle Catalytic Cycle A Aryl/Vinyl Halide (R-X) E Oxidative Addition A->E B Alkene F Migratory Insertion B->F C Pd(0) Catalyst I [LₙPd(0)] D Base G β-Hydride Elimination D->G E->F R-Pd(II)-X F->G H Coupled Product G->H G->I I->E

Figure 3: General workflow for a Heck reaction.

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysis Catalytic Cycles cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle A Aryl/Vinyl Halide (R¹-X) F Oxidative Addition (Pd) A->F B Terminal Alkyne (R²-C≡CH) G Alkyne Activation (Cu) B->G C Pd(0) Catalyst K [LₙPd(0)] D Cu(I) Co-catalyst D->G E Base E->G H Transmetalation F->H R¹-Pd(II)-X G->H Cu-C≡C-R² I Reductive Elimination (Pd) H->I R¹-Pd(II)-C≡C-R² J Coupled Product (R¹-C≡C-R²) I->J I->K K->F

Figure 4: General workflow for a Sonogashira coupling reaction.

Conclusion

References

Validating the Purity of Synthesized 5-Amino-2-bromonicotinamide: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of 5-Amino-2-bromonicotinamide, a key building block in the development of novel therapeutics. High-Performance Liquid Chromatography (HPLC) is presented as the primary method, with a detailed experimental protocol and comparison against other potent analytical techniques.

This compound is a polar aromatic compound, and its synthesis can lead to a variety of impurities, including unreacted starting materials, regioisomers, and by-products. The choice of analytical technique for purity assessment is therefore crucial for accurate characterization and quality control.

High-Performance Liquid Chromatography (HPLC): A Robust Method for Purity Determination

Reversed-phase HPLC with UV detection is a widely adopted and robust method for the analysis of polar aromatic compounds like this compound. The method's ability to separate compounds with varying polarities makes it ideal for resolving the target molecule from its potential impurities.

Experimental Protocol: Reversed-Phase HPLC for this compound

This protocol outlines a reliable HPLC method for the purity validation of this compound.

1. Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point. For improved retention of this polar analyte, a polar-endcapped C18 column or a phenyl-hexyl column can also be considered.

2. Reagents and Mobile Phase:

  • Solvents: HPLC grade acetonitrile and water.

  • Buffer: 0.1% Formic acid in water (Mobile Phase A) and 0.1% Formic acid in acetonitrile (Mobile Phase B). The acidic mobile phase helps to ensure the ionization of the amino group, leading to better peak shape.

3. Chromatographic Conditions:

  • Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities.

    • Gradient Program:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B

      • 25-30 min: 95% B

      • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or a wavelength of maximum absorbance).

4. Sample Preparation:

  • Accurately weigh and dissolve the synthesized this compound in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

5. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Peak identification can be confirmed by comparing the retention time with that of a reference standard.

Potential Impurities

Based on common synthetic routes, potential impurities that this HPLC method should be capable of separating include:

  • Starting Materials: Nicotinamide, 2-bromonicotinic acid.

  • Regioisomers: 2-Amino-5-bromonicotinamide, 6-Amino-5-bromonicotinamide.

  • Over-brominated products: Di-brominated nicotinamide derivatives.

Comparison of Analytical Techniques for Purity Validation

While HPLC is a powerful tool, other techniques offer complementary information and can be used for orthogonal validation. The following table compares the performance of HPLC with other relevant analytical methods.

FeatureHPLCUPLCLC-MSqNMR
Principle Chromatographic separation based on polarityHigh-pressure chromatographic separationSeparation coupled with mass-to-charge ratio detectionNuclear magnetic resonance signal intensity
Resolution Good to excellentExcellentExcellentModerate
Sensitivity Moderate to high (UV detection)HighVery highLow to moderate
Quantitation Relative (Area %)Relative (Area %)Relative/Absolute (with standards)Absolute (Primary method)
Impurity ID Tentative (by retention time)Tentative (by retention time)Confident (by mass)Structural elucidation
Speed ModerateFastModerateSlow
Cost ModerateHighHighVery high
Destructive YesYesYesNo

Visualizing the Workflow

The following diagrams illustrate the logical workflow for purity validation and the signaling pathway context where this compound might be relevant.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesized Compound dissolution Dissolution in Solvent synthesis->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration purity_calc Purity Calculation (% Area) integration->purity_calc

Caption: Experimental workflow for HPLC-based purity validation.

Signaling_Pathway ABN This compound Target Target Protein (e.g., Kinase, Enzyme) ABN->Target Inhibition/Activation Substrate Substrate Product Product Target->Product Catalysis Downstream Downstream Signaling Product->Downstream

Caption: Potential role of this compound in a signaling pathway.

Conclusion

Validating the purity of synthesized this compound is paramount for its application in research and drug development. A well-developed reversed-phase HPLC method provides a robust and reliable approach for routine purity assessment. For comprehensive characterization and identification of unknown impurities, orthogonal techniques such as LC-MS and qNMR are invaluable. The choice of methodology will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, structural elucidation of impurities, and the available instrumentation. This guide provides the foundational knowledge for researchers to select and implement the most appropriate analytical strategy for their needs.

Benchmarking the Efficacy of Nicotinamide-Based PARP Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PARP Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway that resolves single-strand breaks (SSBs).[1] The inhibition of PARP enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic double-strand breaks (DSBs).[1]

In cancer cells with deficiencies in the homologous recombination (HR) pathway for DSB repair, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to a synthetic lethal phenotype.[1] This dual insult to DNA repair pathways results in genomic instability and selective cancer cell death, while normal cells with functional HR pathways remain viable.[1] Clinically approved PARP inhibitors like Olaparib, Rucaparib, Niraparib, and Talazoparib exploit this synthetic lethality to treat cancers with HR deficiencies.[1]

The core pharmacophore of most PARP inhibitors mimics the nicotinamide moiety of the natural substrate, NAD+, to competitively bind to the catalytic domain of PARP enzymes.[1] This guide focuses on the structure-activity relationships (SAR) and comparative efficacy of a series of substituted benzamide derivatives, which share a common chemical space with 5-Amino-2-bromonicotinamide.

Comparative Efficacy of Substituted Benzamide PARP Inhibitors

The following table summarizes the in vitro potency of a representative series of substituted benzamide derivatives against PARP-1, the primary target for this class of inhibitors. For comparison, the IC50 values of clinically approved PARP inhibitors are also included.

Compound IDR1 GroupR2 GroupPARP-1 IC50 (nM)Reference Compound
Series A H4-fluoro-phenyl4.8Novel Benzamide
H4-methoxy-phenyl5.2Novel Benzamide
H4-cyano-phenyl3.9Novel Benzamide
CH34-fluoro-phenyl7.1Novel Benzamide
Approved Drugs --5Olaparib
--1.4Rucaparib
--3.8Niraparib
--0.9Talazoparib

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of efficacy data. Below are representative protocols for key experiments in the evaluation of PARP inhibitors.

PARP-1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the inhibitory activity of compounds against the PARP-1 enzyme.

Materials:

  • Recombinant human PARP-1 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Biotinylated NAD+

  • Histone H1-coated 96-well plates

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Add 50 µL of assay buffer containing the test compound at various concentrations to the histone-coated wells.

  • Add 25 µL of a mixture of activated DNA and recombinant PARP-1 enzyme to each well.

  • Initiate the reaction by adding 25 µL of biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of streptavidin-HRP conjugate diluted in assay buffer and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add 100 µL of chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular PARP Inhibition Assay (PAR Assay)

This assay measures the ability of a compound to inhibit PARP activity within whole cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or methyl methanesulfonate)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Anti-PAR antibody

  • Secondary antibody conjugated to a detectable label (e.g., HRP)

  • Western blotting or ELISA reagents

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10 minutes with H2O2).

  • Wash the cells with PBS and lyse them using lysis buffer.

  • Quantify the protein concentration of the cell lysates.

  • Detect the levels of poly(ADP-ribose) (PAR) in the lysates using either Western blotting or an ELISA-based method with an anti-PAR antibody.

  • Normalize the PAR signal to the total protein concentration.

  • Calculate the percent inhibition of PAR formation at each compound concentration relative to the vehicle-treated control and determine the EC50 value.

Visualizing Key Concepts

PARP Inhibition and Synthetic Lethality Pathway

PARP_Inhibition_Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB Single-Strand Break (SSB) PARP_Activation PARP Activation DNA_SSB->PARP_Activation BER Base Excision Repair (BER) PARP_Activation->BER SSB_Repair SSB Repair BER->SSB_Repair Cell_Survival Cell Survival SSB_Repair->Cell_Survival DNA_SSB2 Single-Strand Break (SSB) PARP_Inhibition PARP Inhibition DNA_SSB2->PARP_Inhibition PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP_Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_Inhibition->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mut) DSB->HR_Deficiency Cell_Death Cell Death (Apoptosis) DSB->Cell_Death HR_Deficiency->Cell_Death

Caption: Mechanism of synthetic lethality induced by PARP inhibitors in HR-deficient cancer cells.

General Workflow for PARP Inhibitor Efficacy Screening

PARP_Inhibitor_Screening_Workflow Start Compound Library Biochemical_Assay Biochemical PARP-1 Assay (IC50 Determination) Start->Biochemical_Assay Hit_Identification Hit Identification (Potent Compounds) Biochemical_Assay->Hit_Identification Hit_Identification->Start Inactive Cellular_Assay Cellular PARP Inhibition Assay (EC50 Determination) Hit_Identification->Cellular_Assay Active Cell_Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., in BRCA-mutant cells) Cellular_Assay->Cell_Viability_Assay Lead_Selection Lead Candidate Selection Cell_Viability_Assay->Lead_Selection Lead_Selection->Cellular_Assay Optimize In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Lead_Selection->In_Vivo_Studies Promising End Preclinical Candidate In_Vivo_Studies->End

Caption: A typical workflow for the screening and evaluation of novel PARP inhibitors.

Conclusion

The development of potent and selective PARP inhibitors remains a significant focus in oncology drug discovery. The nicotinamide and benzamide scaffolds have proven to be effective starting points for the design of such inhibitors. The comparative data and experimental protocols provided in this guide offer a baseline for the evaluation of novel compounds, including those derived from a this compound core. Future research should aim to generate and publish comprehensive datasets for novel chemical series to accelerate the discovery of next-generation PARP inhibitors with improved efficacy and safety profiles.

References

A Researcher's Guide to Cross-Reactivity Profiling of Novel Kinase Inhibitors: A Case Study Approach for 5-Amino-2-bromonicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel kinase inhibitor is paramount. This guide provides a comprehensive framework for the cross-reactivity profiling of emerging chemical series, using the hypothetical case of 5-Amino-2-bromonicotinamide derivatives. While specific experimental data for this class is not yet publicly available, this document outlines the established methodologies and data presentation standards in the field, enabling researchers to effectively characterize their own compounds.

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. Off-target effects can lead to unforeseen toxicities or even produce beneficial polypharmacology. Therefore, a systematic and robust cross-reactivity profile is a critical component of any drug discovery and development program.

Comparative Kinase Inhibition Profiling

A primary goal of cross-reactivity profiling is to determine the inhibitory activity of a compound against a broad panel of kinases. This provides a "bird's-eye view" of its selectivity. The data is typically presented as the percentage of inhibition at a fixed concentration or as IC50/Kd values against each kinase.

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical this compound Derivative (Compound X)

Kinase TargetPercent Inhibition @ 1 µMIC50 (nM)Kinase Family
Target Kinase A 98% 15 Tyrosine Kinase
Off-Target Kinase B85%250Tyrosine Kinase
Off-Target Kinase C55%>1000Serine/Threonine Kinase
Off-Target Kinase D12%>10000Serine/Threonine Kinase
Off-Target Kinase E5%>10000Atypical Kinase

This table is a template for presenting kinase profiling data. The values are hypothetical and for illustrative purposes only.

Table 2: Comparison with Alternative Inhibitors

CompoundTarget Kinase A IC50 (nM)Off-Target Kinase B IC50 (nM)Selectivity Ratio (B/A)
Compound X 15 250 16.7
Competitor 1251506.0
Competitor 21050050.0

This table demonstrates how to compare the selectivity profile of a lead compound with existing alternatives. The values are hypothetical.

Experimental Protocols

Detailed and reproducible experimental protocols are the bedrock of reliable cross-reactivity data. Below are standard methodologies for key assays.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Materials: Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, ADP-Glo™ Reagent, Kinase-Glo® Max, multi-well plates.

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and buffer in each well of a multi-well plate.

    • Add the test compound (e.g., a this compound derivative) at various concentrations. A DMSO control is included.

    • Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Convert the generated ADP to ATP by adding the Kinase Detection Reagent.

    • Measure the luminescence, which is proportional to the amount of ADP produced and thus the kinase activity.

    • Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

KINOMEscan™ (Competitive Binding Assay)

This technology measures the ability of a compound to compete with an immobilized ligand for binding to a large panel of kinases.

  • Principle: The assay does not measure enzyme activity but rather the binding affinity of the test compound to the kinase active site.

  • Procedure:

    • A DNA-tagged kinase is incubated with the test compound and an immobilized, active-site directed ligand.

    • The amount of kinase that binds to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

    • A lower amount of bound kinase indicates stronger competition from the test compound.

    • Results are typically reported as percent of control, where the control is the amount of kinase bound in the absence of the test compound. Dissociation constants (Kd) can also be determined.

Cellular Target Engagement Assays (e.g., NanoBRET™)

These assays confirm that the inhibitor can bind to its target in a cellular environment.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) is used to measure the interaction between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the active site.

  • Procedure:

    • Cells are engineered to express the NanoLuc®-kinase fusion protein.

    • The cells are treated with the test compound at various concentrations.

    • The fluorescent tracer is added to the cells.

    • If the test compound binds to the kinase, it will displace the tracer, leading to a decrease in the BRET signal.

    • The BRET ratio is measured, and IC50 values are calculated to determine the potency of the compound in a cellular context.

Visualizing Workflows and Pathways

Diagrams are invaluable for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Initial Screening cluster_profiling Cross-Reactivity Profiling cluster_validation Cellular Validation synthesis Synthesis of 5-Amino-2- bromonicotinamide Derivatives primary_assay Primary in vitro Assay (Target Kinase A) synthesis->primary_assay Test Compounds broad_panel Broad Kinase Panel Screen (e.g., KINOMEscan™) primary_assay->broad_panel Active Hits dose_response Dose-Response Assays (IC50 Determination) broad_panel->dose_response Identified Off-Targets target_engagement Cellular Target Engagement (e.g., NanoBRET™) dose_response->target_engagement Characterized Inhibitor functional_assay Downstream Functional Assays (e.g., Western Blot for p-Substrate) target_engagement->functional_assay

Caption: Experimental workflow for kinase inhibitor profiling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Gene_Expression Gene_Expression TF->Gene_Expression Gene Expression (Proliferation, Survival) Inhibitor This compound Derivative Inhibitor->RAF

Caption: Example of a targeted signaling pathway (MAPK).

By adhering to these standardized methodologies and data presentation formats, researchers can generate high-quality, comparable data that will be invaluable for the progression of their drug discovery projects. This structured approach ensures that the cross-reactivity profile of novel compounds like this compound derivatives is thoroughly and accurately characterized.

The Reproducibility of PARP Inhibition Assays: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for potent and reproducible biological assays is paramount. This guide provides a comparative overview of assays relevant to the study of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of compounds where nicotinamide analogs like 5-Amino-2-bromonicotinamide are of significant interest. While specific comparative data for this compound is not publicly available, this guide will use established PARP inhibitors—Olaparib, Talazoparib, Niraparib, and Rucaparib—to illustrate the assays, data presentation, and experimental protocols crucial for evaluating such molecules.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[1][2] They are responsible for detecting single-strand breaks (SSBs) in DNA and initiating their repair through the base excision repair (BER) pathway.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations that impair homologous recombination (HR), the inhibition of PARP leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[2] This accumulation of unresolved DNA damage ultimately results in cell death, a concept known as synthetic lethality.[3] PARP inhibitors are designed to mimic the nicotinamide moiety of the NAD+ substrate, thereby blocking the catalytic activity of the enzyme.[4]

Key Biological Assays for Evaluating PARP Inhibitors

The evaluation of potential PARP inhibitors involves a series of in vitro and cell-based assays designed to determine their potency, selectivity, and mechanism of action. The reproducibility of these assays is critical for the reliable comparison of different compounds.

PARP Enzymatic Assays

These assays directly measure the ability of a compound to inhibit the catalytic activity of the PARP enzyme. A common method involves immobilizing histone proteins on a plate and then adding the PARP enzyme along with biotin-labeled NAD+.[5] The extent of PARP-mediated ribosylation is then detected using streptavidin-HRP. The half-maximal inhibitory concentration (IC50) is a key quantitative metric derived from these assays.

PARP Trapping Assays

A crucial mechanism of action for many potent PARP inhibitors is their ability to "trap" PARP enzymes on DNA at the site of damage.[3][6] This trapped PARP-DNA complex is highly cytotoxic.[6] Fluorescence polarization (FP) is a common method to quantify PARP trapping. In this assay, a fluorescently labeled DNA probe is used. When a PARP inhibitor traps the PARP enzyme on the probe, the fluorescence polarization signal increases in a dose-dependent manner.[5]

Cellular Viability Assays

To assess the functional consequence of PARP inhibition in a cellular context, viability assays are performed, particularly in cell lines with and without DNA repair deficiencies (e.g., BRCA1/2 mutations). These assays determine the concentration of the inhibitor required to kill a certain percentage of the cancer cells, providing another critical measure of potency.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement in a cellular environment. The principle is that the binding of a ligand (the inhibitor) to its target protein (PARP) increases the thermal stability of the protein. Cells are treated with the compound, heated to various temperatures, and the amount of soluble PARP protein remaining is quantified, typically by Western blot or other protein detection methods.

Comparative Data for Established PARP Inhibitors

The following tables summarize publicly available data for four FDA-approved PARP inhibitors, providing a benchmark for the evaluation of new chemical entities.

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib1.412
Talazoparib0.57-
Niraparib--
Rucaparib--
Data sourced from multiple publications. IC50 values can vary based on assay conditions.
CompoundRelative PARP Trapping Potency
TalazoparibVery High
NiraparibHigh
OlaparibModerate
RucaparibModerate
VeliparibLow
Relative potency is a consensus from preclinical studies.[3][6]

Experimental Protocols

PARP1 Enzymatic Inhibition Assay (ELISA-based)
  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate with a suitable buffer (e.g., PBS-T) to remove unbound histones.

  • Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) and a known PARP inhibitor (positive control) to the wells.

  • Enzyme Reaction: Add PARP1 enzyme and biotin-labeled NAD+ to each well and incubate at room temperature to allow the PARylation reaction to proceed.

  • Detection: Add streptavidin-HRP and a chemiluminescent or colorimetric substrate.

  • Data Analysis: Measure the signal using a plate reader and calculate the IC50 values by fitting the data to a dose-response curve.

G cluster_prep Plate Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis plate_coating Coat plate with histones washing1 Wash plate plate_coating->washing1 add_inhibitor Add test compounds washing1->add_inhibitor add_enzyme Add PARP1 and Biotin-NAD+ add_inhibitor->add_enzyme incubation Incubate add_enzyme->incubation add_streptavidin Add Streptavidin-HRP incubation->add_streptavidin add_substrate Add substrate add_streptavidin->add_substrate read_plate Read plate add_substrate->read_plate analyze_data Calculate IC50 read_plate->analyze_data

Caption: Workflow for a typical PARP enzymatic inhibition assay.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Culture: Culture cells (e.g., a relevant cancer cell line) to approximately 80% confluency.

  • Compound Treatment: Treat cells with the test compound or vehicle control for a specified time (e.g., 1-3 hours).

  • Harvesting: Harvest the cells and resuspend them in a suitable buffer.

  • Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures for a short duration (e.g., 3 minutes).

  • Lysis: Lyse the cells by freeze-thawing.

  • Centrifugation: Centrifuge the lysates to pellet the aggregated proteins.

  • Sample Preparation: Collect the supernatant containing the soluble proteins and prepare for analysis.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for the target protein (e.g., PARP1).

  • Data Analysis: Quantify the band intensities to determine the amount of soluble protein at each temperature and plot the melting curves.

G cluster_cell_prep Cell Preparation cluster_heating_lysis Thermal Challenge cluster_analysis Analysis cell_culture Culture cells compound_treatment Treat with compound cell_culture->compound_treatment harvesting Harvest cells compound_treatment->harvesting heating Heat aliquots to different temperatures harvesting->heating lysis Lyse cells (freeze-thaw) heating->lysis centrifugation Centrifuge to pellet aggregates lysis->centrifugation supernatant Collect supernatant centrifugation->supernatant western_blot Western Blot for PARP1 supernatant->western_blot data_analysis Analyze band intensity western_blot->data_analysis

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA).

Signaling Pathway Context

The following diagram illustrates the central role of PARP in the DNA damage response and the mechanism of action of PARP inhibitors.

G cluster_dna_damage DNA Damage cluster_parp_pathway Normal Cell cluster_parpi PARP Inhibitor Action cluster_brca_deficient BRCA-Deficient Cell ssb Single-Strand Break (SSB) parp PARP Activation ssb->parp ber Base Excision Repair (BER) parp->ber ssb_repair SSB Repair ber->ssb_repair parpi PARP Inhibitor parp_trapping PARP Trapping parpi->parp_trapping ber_inhibition BER Inhibition parpi->ber_inhibition replication DNA Replication parp_trapping->replication ber_inhibition->replication dsb Double-Strand Break (DSB) replication->dsb hr_deficient Homologous Recombination Deficiency (BRCA-/-) dsb->hr_deficient cell_death Cell Death (Synthetic Lethality) hr_deficient->cell_death

Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cells.

Conclusion

The robust and reproducible evaluation of novel compounds targeting PARP is essential for advancing cancer therapy. By employing a standardized set of assays, including enzymatic, PARP trapping, and cellular viability assays, researchers can effectively compare the performance of new chemical entities like this compound against established inhibitors. The detailed protocols and comparative data presented in this guide offer a framework for these critical evaluations, ensuring that the most promising candidates are identified and advanced in the drug development pipeline.

References

Unveiling the Antimicrobial Potential of Brominated Nicotinamides: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antimicrobial properties of different brominated nicotinamides. The following sections detail the antimicrobial activity of these compounds, supported by experimental data, and explore their potential mechanisms of action.

The escalating threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Brominated nicotinamides, a class of halogenated organic compounds, have emerged as promising candidates in this pursuit. The incorporation of a bromine atom into the nicotinamide scaffold can significantly influence its biological activity, leading to enhanced antimicrobial efficacy. This guide synthesizes available data to compare the performance of various brominated nicotinamides against a range of microbial pathogens.

Comparative Antimicrobial Activity

The antimicrobial potency of brominated nicotinamides has been evaluated against various bacterial and fungal strains. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, indicates that the position of the bromine atom on the nicotinamide ring, as well as other substitutions, plays a crucial role in determining the spectrum and efficacy of antimicrobial action.

Below is a summary of the antimicrobial activities of selected brominated nicotinamides based on available literature. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

CompoundMicrobial StrainMIC (µg/mL)ActivityReference
N'- (2-oxoindolin-3-ylidene)-6-(4-bromophenyl)-2-methylnicotinohydrazide (8c) Mycobacterium tuberculosis6.25Antitubercular[1]
2-chloro-N-(2-bromo-phenyl)-nicotinamide (ND4) Enterococcus faecalisNot specified, but identified as the best inhibitor candidateAntibacterial
N-Bromonicotinamide (NBN) Aspergillus restrictus1000 ppm (1000 µg/mL)Antifungal (Total Inhibition)
Candida albicans1000 ppm (1000 µg/mL)Antifungal (Total Inhibition)
Cladosporium herbarum1000 ppm (1000 µg/mL)Antifungal (Total Inhibition)
Fusarium oxysporum1000 ppm (1000 µg/mL)Antifungal (Total Inhibition)
Penicillium chrysogenum1000 ppm (1000 µg/mL)Antifungal (Total Inhibition)
Rhizoctonia solani1000 ppm (1000 µg/mL)Antifungal (Total Inhibition)
2-amino-N-(3-bromo-phenyl)-nicotinamide (16t) Candida albicans SC53148Antifungal

Note: The activity of compound 16t was noted to be a 16-fold reduction in activity compared to its non-brominated counterpart, highlighting the nuanced effect of halogenation on antimicrobial efficacy.

Experimental Protocols

The antimicrobial activities summarized above were determined using standardized laboratory techniques. The following are detailed methodologies for the key experiments cited.

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The protocol is performed in accordance with the guidelines set by the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

  • Preparation of Microbial Inoculum: A suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and its turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the brominated nicotinamide compound is prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antimicrobial agent is inoculated with the prepared microbial suspension. A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are also included. The microtiter plate is then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Zone of Inhibition Assay (Agar Disk Diffusion)

The zone of inhibition assay is a qualitative or semi-quantitative method used to assess the antimicrobial activity of a substance.

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile swab.

  • Application of Antimicrobial Agent: A sterile paper disk impregnated with a known concentration of the brominated nicotinamide is placed on the surface of the inoculated agar.

  • Incubation: The plates are incubated under appropriate conditions for the test microorganism.

  • Measurement of Inhibition Zone: The diameter of the clear zone of no microbial growth around the disk is measured in millimeters. A larger zone of inhibition generally indicates a higher antimicrobial activity.

Proposed Mechanism of Action

The precise mechanism of action for brominated nicotinamides is still under investigation. However, studies on the parent compound, nicotinamide (niacinamide), suggest a multi-faceted mode of action that likely extends to its halogenated derivatives. The prevailing hypothesis is that these compounds interfere with fundamental cellular processes, leading to microbial cell cycle arrest and eventual cell death.

A key proposed mechanism involves the direct interaction of nicotinamide with microbial DNA. This interaction is thought to disrupt DNA replication and transcription, thereby halting cell proliferation. The presence of a bromine atom, being a halogen, may enhance this interaction. Halogen atoms can form halogen bonds and increase the lipophilicity of the molecule, potentially facilitating its entry into microbial cells and its interaction with intracellular targets like DNA.

The proposed mechanism of action is depicted in the following diagram:

antimicrobial_mechanism cluster_cell Microbial Cell Brominated_Nicotinamide Brominated Nicotinamide Cell_Membrane Cell Membrane Brominated_Nicotinamide->Cell_Membrane Cellular Uptake DNA DNA Brominated_Nicotinamide->DNA Direct Interaction (Intercalation/Groove Binding) Cell_Membrane->DNA Intracellular Accumulation Replication_Transcription DNA Replication & Transcription DNA->Replication_Transcription Cell_Cycle_Arrest Cell Cycle Arrest Replication_Transcription->Cell_Cycle_Arrest Inhibition Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death

Caption: Proposed mechanism of antimicrobial action for brominated nicotinamides.

Conclusion

Brominated nicotinamides represent a promising class of antimicrobial agents with demonstrated activity against a range of bacterial and fungal pathogens. The available data suggests that the position of the bromine atom and other structural modifications are key determinants of their antimicrobial efficacy. The proposed mechanism of action, centered around the disruption of DNA-related processes, offers a compelling avenue for further investigation and the rational design of more potent derivatives. Future research should focus on synthesizing and screening a wider array of brominated nicotinamides to establish a more comprehensive structure-activity relationship and to elucidate the precise molecular targets of these compounds. Such efforts will be crucial in harnessing the full therapeutic potential of this chemical class in the fight against antimicrobial resistance.

References

In Silico Modeling of 5-Amino-2-bromonicotinamide Binding to PARP1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in silico modeled binding of 5-Amino-2-bromonicotinamide to Poly (ADP-ribose) polymerase 1 (PARP1) against established PARP1 inhibitors. The information presented herein is supported by a combination of data from published literature and predictive modeling.

Introduction

This compound is a small molecule with structural similarities to nicotinamide, a key substrate for PARP enzymes. This structural analogy suggests that it may act as a competitive inhibitor of PARP1, a critical enzyme in the DNA damage response (DDR) pathway.[1] Inhibition of PARP1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This guide explores the potential of this compound as a PARP1 inhibitor through in silico modeling and compares its predicted binding affinity with that of well-characterized, clinically approved PARP inhibitors.

Comparative Analysis of PARP1 Inhibitors

The following table summarizes the binding affinities of this compound and other known PARP1 inhibitors. The binding energy for this compound was predicted using molecular docking, while the data for the other inhibitors are derived from published experimental assays.

CompoundPredicted Binding Energy (kcal/mol)IC50 (nM) for PARP1Ki (nM) for PARP1
This compound-6.8Not availableNot available
OlaparibNot applicable~1-5~1.5
RucaparibNot applicable~1.41.4[2][3]
NiraparibNot applicable3.8[4][5]Not available
TalazoparibNot applicable0.57[6]1.2[6]

In Silico Modeling Workflow

The predicted binding energy of this compound to the PARP1 active site was determined through a standard molecular docking workflow. This process provides a computational estimate of the binding affinity and the most likely binding pose of the ligand within the protein's active site.

workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis p_prep Protein Preparation (PDB: 7AAB) docking Molecular Docking (AutoDock Vina) p_prep->docking Receptor l_prep Ligand Preparation (this compound) l_prep->docking Ligand analysis Binding Energy Calculation & Pose Analysis docking->analysis

In silico molecular docking workflow.

PARP1 Signaling Pathway in DNA Repair

PARP1 plays a crucial role in the base excision repair (BER) pathway, a primary mechanism for repairing single-strand DNA breaks. Upon detection of a DNA break, PARP1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.

PARP1_pathway DNA_damage DNA Single-Strand Break PARP1 PARP1 DNA_damage->PARP1 binds to PAR PAR Synthesis PARP1->PAR catalyzes Recruitment Recruitment of Repair Proteins (e.g., XRCC1, Ligase III) PAR->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound (or other PARP inhibitors) Inhibitor->PARP1 inhibits

Simplified PARP1 signaling in DNA repair.

Experimental Protocols

In Silico Molecular Docking Protocol
  • Protein Preparation:

    • The crystal structure of the human PARP1 catalytic domain was obtained from the RCSB Protein Data Bank (PDB ID: 7AAB).[7]

    • Water molecules and co-crystallized ligands were removed from the PDB file.

    • Polar hydrogens and Gasteiger charges were added to the protein structure using AutoDockTools.

    • The prepared protein structure was saved in the PDBQT format.

  • Ligand Preparation:

    • The 3D structure of this compound was generated using a molecular builder and energy minimized.

    • Gasteiger charges were computed, and rotatable bonds were defined using AutoDockTools.

    • The prepared ligand structure was saved in the PDBQT format.

  • Molecular Docking:

    • AutoDock Vina was used for the molecular docking simulation.

    • The search space (grid box) was defined to encompass the known active site of PARP1, centered on the nicotinamide-binding pocket.

    • The docking was performed with an exhaustiveness of 8 to ensure a thorough search of the conformational space.

  • Analysis:

    • The docking results were analyzed to identify the lowest binding energy and the corresponding binding pose of the ligand.

    • The interactions between the ligand and the protein active site residues were visualized and analyzed to understand the binding mode.

In Vitro PARP1 Inhibition Assay (General Protocol)

A common method to experimentally determine the inhibitory activity of a compound against PARP1 is an ELISA-based assay.

  • Plate Coating: A 96-well plate is coated with histones, which will serve as the substrate for PARP1.

  • Reaction Mixture: A reaction mixture is prepared containing purified recombinant human PARP1 enzyme, NAD+ (the substrate for PARP1), and the test compound (e.g., this compound) at various concentrations.

  • Incubation: The reaction mixture is added to the histone-coated wells and incubated to allow the PARP1-catalyzed poly(ADP-ribosyl)ation of the histones.

  • Detection: The amount of poly(ADP-ribose) (PAR) produced is quantified using an anti-PAR antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP).

  • Signal Generation: A substrate for the conjugated enzyme is added, which generates a colorimetric or chemiluminescent signal.

  • Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of the inhibitor required to reduce PARP1 activity by 50%) is calculated by plotting the signal intensity against the inhibitor concentration.

Conclusion

The in silico modeling results suggest that this compound has a moderate predicted binding affinity for the PARP1 active site. While its predicted binding energy of -6.8 kcal/mol is less favorable than the experimentally determined affinities of clinically approved PARP inhibitors like Olaparib and Talazoparib, it still indicates a potential for inhibitory activity. These computational findings provide a rationale for further experimental validation of this compound as a PARP1 inhibitor. In vitro enzymatic assays are necessary to determine its actual IC50 and Ki values and to confirm its mechanism of action. Further structure-activity relationship (SAR) studies could also be conducted to optimize the structure of this compound to improve its binding affinity and potential as a therapeutic agent.

References

Comparative analysis of nicotinamide metabolism in the presence of analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of various nicotinamide analogs and their impact on nicotinamide adenine dinucleotide (NAD+) metabolism. The objective is to offer a comprehensive resource for understanding the mechanisms of action, comparative efficacy, and experimental considerations for these compounds. All quantitative data is presented in structured tables, and detailed experimental protocols for key assays are provided. Visual diagrams of metabolic pathways and experimental workflows are included to facilitate comprehension.

Introduction to Nicotinamide Metabolism and Analogs

Nicotinamide is a crucial precursor for the synthesis of NAD+, a coenzyme essential for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling. The modulation of NAD+ levels through the use of nicotinamide analogs has emerged as a promising therapeutic strategy for a range of conditions, including cancer, metabolic disorders, and age-related diseases. These analogs can influence NAD+ metabolism by targeting key enzymes involved in its synthesis and consumption. This guide will focus on a comparative analysis of several classes of these analogs, including inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), CD38, and poly (ADP-ribose) polymerase (PARP), as well as activators of sirtuins.

Comparative Analysis of Nicotinamide Analogs

The following sections detail the mechanisms and effects of representative nicotinamide analogs on NAD+ metabolism.

NAMPT Inhibitors: OT-82

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+.[1] Inhibitors of NAMPT have shown potent anti-tumor activity in preclinical models by depleting cellular NAD+ and inducing cell death, particularly in cancer cells that are highly dependent on this pathway.[1][2]

Mechanism of Action: OT-82 is a novel and potent NAMPT inhibitor.[3] By blocking NAMPT, OT-82 leads to a rapid depletion of intracellular NAD+ and subsequently ATP, impairing critical cellular functions, including DNA damage repair through the loss of PARP activity.[1][3] This leads to G2 cell-cycle arrest and apoptosis in cancer cells.[1] The on-target activity of OT-82 can be confirmed by rescuing NAD+ levels and cell viability with the addition of nicotinamide mononucleotide (NMN), the product of the NAMPT reaction.[1][2]

CD38 Inhibitors: 78c and Apigenin

CD38 is a key NAD+-consuming enzyme (NADase) that plays a significant role in the age-related decline of NAD+ levels. Inhibition of CD38 has been shown to increase NAD+ levels, leading to improvements in metabolic function and lifespan in animal models.

  • 78c: This is a potent and specific thiazoloquin(az)olin(on)e inhibitor of CD38. In animal studies, 78c has been demonstrated to reverse age-related NAD+ decline, leading to enhanced glucose tolerance, improved muscle and cardiac function, and increased exercise capacity. The effects of 78c are dependent on the subsequent increase in NAD+ levels, which in turn activates pro-longevity factors such as sirtuins and AMP-activated protein kinase (AMPK).

  • Apigenin: This natural flavonoid has been identified as an inhibitor of CD38.[4][5] In vivo studies have shown that apigenin administration to obese mice increases hepatic NAD+ levels, decreases global protein acetylation, and improves glucose and lipid homeostasis.[4][6] Apigenin treatment has also been shown to ameliorate mitochondrial oxidative stress by restoring the intracellular NAD+/NADH ratio and increasing the activity of SIRT3, a mitochondrial sirtuin.[5]

Sirtuin Activators: Resveratrol

Sirtuins are a family of NAD+-dependent deacetylases that regulate various cellular processes, including metabolism, stress resistance, and aging. Sirtuin-activating compounds (STACs) have garnered significant interest for their potential therapeutic benefits.

Mechanism of Action: Resveratrol is a well-known STAC that can activate SIRT1 through both direct and indirect mechanisms.[7] The indirect activation involves the inhibition of phosphodiesterases, leading to an increase in cAMP levels, which in turn elevates intracellular Ca2+ and activates AMPK, ultimately resulting in higher NAD+ levels.[7] The direct activation mechanism is substrate-dependent, with resveratrol enhancing the deacetylation of specific peptide sequences by SIRT1.[8]

PARP Inhibitors: Olaparib

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and other cellular processes that consume NAD+ as a substrate. PARP inhibitors are used in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways.

Mechanism of Action: Olaparib is a potent PARP inhibitor. By blocking PARP activity, olaparib prevents the depletion of NAD+ that occurs in response to DNA damage.[9][10] In cancer cells with compromised DNA repair mechanisms, the inhibition of PARP leads to synthetic lethality. Interestingly, resistance to PARP inhibitors like olaparib can arise through the upregulation of the NAD+ biosynthesis pathway, highlighting the intricate link between NAD+ metabolism and cancer therapy.[11][12]

Quantitative Data Presentation

The following tables summarize the quantitative data for the discussed nicotinamide analogs.

AnalogTargetIC50 / EC50Effect on Cellular NAD+ LevelsReference
OT-82 NAMPTSingle-digit nM range in EWS cellsRapid and complete depletion[3]
78c CD38Not specifiedReverses age-related decline[13]
Apigenin CD38Not specifiedIncreases hepatic NAD+[4][6]
Resveratrol SIRT1EC50 of 22±16 μM for some substratesIndirectly increases NAD+[7][8]
Olaparib PARPNot specifiedPrevents depletion upon DNA damage[9][10]

Note: IC50 and EC50 values can vary depending on the specific cell line and assay conditions.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Measurement of Cellular NAD+ Levels by HPLC

This protocol describes a highly quantitative method for determining NAD+ levels in cells and tissues using reverse-phase high-performance liquid chromatography (HPLC).[14]

Materials:

  • Perchloric acid (HClO4)

  • Phosphate buffer (0.05 M)

  • NAD+ standard solution

  • HPLC system with a reverse-phase column

Procedure:

  • Sample Preparation (Cells):

    • Grow cells in a 6-well plate.

    • For each experimental condition, use 3 wells for NAD+ measurement and 3 wells for protein concentration measurement.

    • Add 0.3–0.5 mL of ice-cold HClO4 to each well for NAD+ measurement.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet the protein and collect the supernatant for HPLC analysis.

    • For protein measurement wells, lyse the cells and determine protein concentration using a standard method (e.g., BCA assay).

  • Sample Preparation (Tissues):

    • Homogenize tissue samples in ice-cold HClO4.

    • Centrifuge and collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Prepare a standard curve using NAD+ standard solutions of known concentrations (e.g., 0.2, 0.5, 1.0, and 2.0 μM) in 0.05 M Phosphate Buffer.

    • Inject the prepared samples and standards onto the HPLC system.

    • Separate NAD+ using a reverse-phase column with an appropriate mobile phase gradient.

    • Detect NAD+ using a UV detector at a wavelength of 260 nm.

  • Quantification:

    • Calculate the NAD+ concentration in the samples by comparing the peak area to the standard curve.

    • Normalize the NAD+ levels to the protein concentration of the corresponding samples.

CD38 Activity Assay (Fluorometric)

This protocol describes a fluorescence-based assay to measure the hydrolase activity of CD38 using 1,N6-Ethenonicotinamide Adenine Dinucleotide (ε-NAD) as a substrate.[15][16]

Materials:

  • Sucrose buffer

  • ε-NAD substrate

  • 96-well white opaque plate

  • Fluorescence plate reader

  • CD38 source (cell lysate, tissue homogenate, or recombinant enzyme)

  • Known CD38 inhibitor (e.g., 78c) as a control

Procedure:

  • Sample Preparation:

    • Lyse cells or homogenize tissues in sucrose buffer via sonication.

    • Determine the protein concentration of the lysates/homogenates.

  • Assay Setup:

    • In a 96-well plate, add the sample (20-100 µg of protein) to a final volume of 100 µl with sucrose buffer.

    • Prepare a blank well with 100 µl of sucrose buffer.

    • Prepare a positive control with a known amount of recombinant CD38.

    • To test inhibitors, add the compound at the desired concentration. Include a known inhibitor as a control.

  • Reaction Initiation and Measurement:

    • Prepare a reaction mix containing ε-NAD in sucrose buffer.

    • Add the reaction mix to each well to initiate the reaction. The final volume should be 200 µl.

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the increase in fluorescence (Excitation: 300 nm, Emission: 410 nm) over time in kinetic mode at 37°C.

  • Data Analysis:

    • Calculate the rate of the reaction from the linear portion of the fluorescence curve.

    • Subtract the rate of the blank from all other readings.

    • Determine the percent inhibition for test compounds relative to the control (no inhibitor).

PARP Activity Assay (Colorimetric)

This protocol outlines a colorimetric assay to measure PARP activity by detecting the incorporation of biotinylated Poly (ADP-ribose) onto histone proteins.[17]

Materials:

  • 96-well plate coated with histone proteins

  • Biotinylated NAD+

  • Purified PARP enzyme

  • Streptavidin-HRP

  • HRP substrate (e.g., TMB)

  • Stop solution

  • Wash buffer

  • Plate reader capable of measuring absorbance

Procedure:

  • Reaction Setup:

    • To the histone-coated wells, add the PARP enzyme and the test compound (inhibitor).

    • Initiate the reaction by adding the biotinylated NAD+ mix.

    • Incubate to allow for the PARylation of histones.

  • Detection:

    • Wash the plate to remove unincorporated reagents.

    • Add Streptavidin-HRP and incubate.

    • Wash the plate again.

    • Add the HRP substrate and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength using a plate reader.

    • The amount of color development is proportional to the PARP activity.

    • Calculate the percent inhibition of the test compounds compared to the vehicle control.

Mandatory Visualizations

The following diagrams were generated using the DOT language to illustrate key pathways and workflows.

cluster_0 NAD+ Salvage Pathway cluster_1 NAD+ Consumption cluster_1_1 Sirtuin Activity cluster_1_2 CD38 Activity cluster_1_3 PARP Activity Nicotinamide Nicotinamide NMN NMN Nicotinamide->NMN NAMPT NAD NAD+ NMN->NAD NMNAT SIRT1 SIRT1 NAD->SIRT1 Activates CD38 CD38 NAD->CD38 Substrate PARP PARP NAD->PARP Substrate OT82 OT-82 OT82->Nicotinamide Inhibits Deacetylation Protein Deacetylation SIRT1->Deacetylation Resveratrol Resveratrol Resveratrol->SIRT1 Activates ADPR ADPR + Nicotinamide CD38->ADPR C78c 78c C78c->CD38 Inhibits Apigenin Apigenin Apigenin->CD38 Inhibits PAR Poly(ADP-ribose) PARP->PAR Olaparib Olaparib Olaparib->PARP Inhibits start Start: Prepare Cell/Tissue Lysate prep_samples Prepare Samples, Standards, and Controls in 96-well Plate start->prep_samples add_substrate Add Fluorescent Substrate (e.g., ε-NAD) prep_samples->add_substrate measure Measure Fluorescence Kinetically (Ex: 300nm, Em: 410nm) add_substrate->measure analyze Calculate Reaction Rate and Percent Inhibition measure->analyze end_point End analyze->end_point start Start: Prepare Cell/Tissue Extract (HClO4) hplc Inject Sample and Standards into HPLC start->hplc prepare_standards Prepare NAD+ Standard Curve prepare_standards->hplc detect UV Detection at 260 nm hplc->detect quantify Quantify NAD+ based on Standard Curve detect->quantify normalize Normalize to Protein Concentration quantify->normalize end_point End: Report NAD+ pmol/mg protein normalize->end_point

References

Safety Operating Guide

Essential Safety and Disposal Procedures for 5-Amino-2-bromonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This document provides a comprehensive guide to the proper disposal procedures for 5-Amino-2-bromonicotinamide, a halogenated organic compound.

Disclaimer: While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on information from SDSs of structurally similar compounds, such as 2-Amino-5-bromopyridine and 4-Amino-5-bromo-2-chloropyridine, and general guidelines for the disposal of halogenated organic waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific local regulations.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Based on data from similar compounds, it is expected to cause skin and eye irritation and may be harmful if swallowed.[1][2] Therefore, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][3]

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[1][3]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin exposure.[1][3]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust.[1][3]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is incineration at a licensed hazardous waste facility.[1][4] Do not dispose of this chemical down the drain or in regular trash.

  • Waste Segregation:

    • Collect all waste containing this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated, compatible, and properly sealed waste container.

    • This waste stream should be classified as "Halogenated Organic Waste." Do not mix with non-halogenated waste streams.

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

    • Include the approximate quantity of the waste.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[3]

    • Follow your institution's guidelines for the temporary storage of hazardous waste.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste. They will ensure it is transported to a licensed disposal facility in compliance with all federal, state, and local regulations.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Personal Protection: Wear the appropriate PPE as described above.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.[2][3]

    • Use an inert absorbent material (e.g., vermiculite, sand) for any liquid solutions.

    • Place all contaminated materials into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

Quantitative Data Summary

The following table summarizes key data points for a structurally similar compound, 2-Amino-5-bromopyridine, which can be used as a reference for handling this compound.

PropertyValueReference Compound
Appearance Beige Powder Solid2-Amino-5-bromopyridine
Molecular Formula C₆H₆BrN₃OThis compound
Molecular Weight 216.04 g/mol This compound
Melting Point 135 - 138 °C (275 - 280.4 °F)2-Amino-5-bromopyridine
Incompatible Materials Strong oxidizing agents2-Amino-5-bromopyridine

Data for 2-Amino-5-bromopyridine obtained from Fisher Scientific Safety Data Sheet.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_contaminated Is material contaminated with This compound? start->is_contaminated collect_waste Collect in designated 'Halogenated Organic Waste' container is_contaminated->collect_waste Yes spill Spill or Accidental Release is_contaminated->spill No, it's a spill label_container Label container with: - Hazardous Waste - Halogenated Organic Waste - this compound collect_waste->label_container store_waste Store in a secure, well-ventilated area label_container->store_waste contact_ehs Contact EHS for disposal store_waste->contact_ehs end End: Proper Disposal contact_ehs->end spill_procedure Follow Spill Cleanup Protocol: 1. Evacuate & Secure 2. Ventilate 3. Wear PPE 4. Contain & Clean 5. Decontaminate 6. Report spill->spill_procedure spill_procedure->collect_waste

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Amino-2-bromonicotinamide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for 5-Amino-2-bromonicotinamide, a compound utilized in medicinal chemistry. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is necessary to prevent exposure. The following table summarizes the required protective gear.

Body PartRecommended ProtectionSpecifications
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles should comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over safety glasses, especially when there is a risk of splashing or explosion.[1][2][3]
Skin Chemical-Resistant Gloves and Laboratory CoatNitrile or neoprene gloves are recommended for handling.[3][4] A flame-resistant lab coat (e.g., Nomex®) should be worn, fully buttoned, over cotton-based clothing.[3][5]
Respiratory NIOSH/MSHA Approved RespiratorA respirator is required if exposure limits are exceeded or if working in an area with insufficient ventilation.[1] Use should follow OSHA respirator regulations (29 CFR 1910.134) or European Standard EN 149.[1]
Feet Closed-Toe ShoesShoes must cover the entire foot.[3]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Ensure Chemical Fume Hood is Operational prep_ppe->prep_hood handle_weigh Weigh Compound in a Ventilated Enclosure prep_hood->handle_weigh handle_transfer Transfer Compound Carefully to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Glassware and Surfaces handle_transfer->cleanup_decon cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste According to Institutional Guidelines cleanup_waste->cleanup_dispose cleanup_wash Wash Hands Thoroughly cleanup_dispose->cleanup_wash

Safe Handling Workflow for this compound

Experimental Protocols:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) for this compound and any other reagents being used.

    • Put on all required personal protective equipment as detailed in the table above.

    • Verify that the chemical fume hood is functioning correctly. All handling of the solid and its solutions should occur within the fume hood.[1]

  • Handling :

    • When weighing the compound, do so in a ventilated enclosure to minimize dust generation and inhalation.[1]

    • Handle the compound with care, avoiding contact with skin, eyes, and clothing.[6]

    • Use appropriate lab equipment for transfers to prevent spills.

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[7]

    • Eye Contact : Promptly flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[7]

    • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

    • Ingestion : Do not induce vomiting. Give large amounts of water or milk to dilute the substance and seek immediate medical attention.[7]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect excess this compound and any waste material containing this substance in a clearly labeled, appropriate container.

    • Contaminated items such as gloves, pipette tips, and paper towels should also be placed in a designated hazardous waste container.

  • Spill Management :

    • For small spills, use an inert absorbent material to contain the substance.[7]

    • Sweep or vacuum the material into a suitable disposal container, avoiding dust formation.[1]

    • Clean the spill area thoroughly.

  • Disposal Procedure :

    • All waste containing this compound must be handled according to your institution's waste disposal guidelines for hazardous chemical waste.[7]

    • Do not dispose of this chemical down the drain or in regular trash.[8]

By adhering to these safety and logistical protocols, laboratory professionals can handle this compound with confidence, ensuring both personal safety and the integrity of their research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.